5-Bromo-2-fluoro-3-iodopyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodopyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICJGBBFUOBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)I)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFIN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Properties, and Application of Polysubstituted Halogenated Pyridines
A Case Study on the Versatile Pharmaceutical Intermediate: 2-Amino-5-bromo-3-iodopyridine
Abstract
Polysubstituted pyridines, particularly those bearing multiple, distinct halogen atoms, represent a class of high-value building blocks in modern medicinal chemistry. Their utility stems from the ability to perform regioselective cross-coupling reactions, enabling the precise and modular construction of complex molecular architectures. While the specific isomer 5-Bromo-2-fluoro-3-iodopyridin-4-amine is not extensively documented in publicly available literature, its structural motifs are characteristic of this vital class of reagents. This guide will use the well-characterized and synthetically accessible analog, 2-Amino-5-bromo-3-iodopyridine , as a primary case study. We will provide an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and its pivotal role as a precursor in the development of targeted therapeutics, such as tyrosine kinase inhibitors. The principles and protocols discussed herein are broadly applicable to researchers engaged in drug discovery and process development involving complex heterocyclic scaffolds.
Introduction: The Strategic Value of Halogenated Pyridines
The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[1] The introduction of halogen atoms onto this core serves several strategic purposes:
-
Metabolic Blocking: Halogens, particularly fluorine, can be installed at sites susceptible to oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[2]
-
Modulation of Physicochemical Properties: Halogens influence key drug-like properties such as lipophilicity (LogP) and acidity/basicity (pKa), which in turn affect solubility, cell permeability, and target engagement.
-
Synthetic Handles for Elaboration: Iodine and bromine atoms serve as exceptionally versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a critical strategy in modern lead optimization.[1]
2-Amino-5-bromo-3-iodopyridine is an exemplar of this molecular design philosophy. It is a critical intermediate in the synthesis of tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer chemotherapy.[3] This guide provides the technical foundation for its synthesis, handling, and strategic application.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of 2-Amino-5-bromo-3-iodopyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-iodopyridin-2-amine | Inferred |
| Molecular Formula | C₅H₄BrIN₂ | [4] |
| Molecular Weight | 298.91 g/mol | [4] |
| Physical Form | Solid | [3] |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) | [3] |
| LCMS (ESI) m/z | Calculated for C₅H₄N₂BrI: 298.8159, found 300.7000 [M+H]⁺ | [3] |
Synthesis and Purification Workflow
The preparation of 2-Amino-5-bromo-3-iodopyridine is a robust two-step sequence starting from the commercially available 2-Aminopyridine. The workflow is designed for scalability and high purity.[3]
Caption: Two-step synthesis of the target intermediate.
Detailed Experimental Protocols
The following protocols are adapted from validated, scalable methods.[3]
Protocol 1: Synthesis of 2-Amino-5-bromopyridine (Intermediate)
-
Vessel Preparation: To a suitable reaction vessel equipped with a stirrer and dropping funnel, add 2-Aminopyridine.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in the appropriate solvent. Add the NBS solution dropwise to the 2-Aminopyridine solution over 1 hour while maintaining the reaction at room temperature.
-
Causality Note: NBS is used as a source of electrophilic bromine (Br⁺). The amino group at the C2 position is a powerful activating group, directing electrophilic substitution to the C3 and C5 positions. The C5 position is sterically less hindered, favoring monosubstitution at this site. Careful, slow addition is crucial to prevent over-bromination and the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]
-
-
Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, quench the reaction and isolate the crude product. The product can be purified by recrystallization to yield 2-Amino-5-bromopyridine with high purity (>95%).
Protocol 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Final Product)
-
Vessel Preparation: Charge a solution of the intermediate, 2-Amino-5-bromopyridine (1.0 eq), in 2 M sulfuric acid into a reactor.
-
Reagent Addition: Add potassium iodate (KIO₃) (0.5 eq) portionwise. Heat the mixture to 100°C.
-
Iodination: Prepare a solution of potassium iodide (KI) (0.6 eq) in water. Add this solution dropwise to the heated reaction mixture over 30 minutes. Maintain the reaction at 100°C for an additional 1.5 hours.
-
Causality Note: This is an in-situ generation of electrophilic iodine (I⁺). In the acidic medium, iodate (IO₃⁻) and iodide (I⁻) react to form I₂, which is then oxidized to the active iodinating species. The remaining C3 position, activated by the amino group, undergoes electrophilic iodination.
-
-
Workup and Isolation: Cool the reaction to ambient temperature. Carefully adjust the pH to 8 using aqueous ammonia. This deprotonates the aminopyridine, causing it to precipitate out of the aqueous solution.
-
Purification: Cool the resulting slurry to 10°C for 1 hour, then filter the solid. Wash the filter cake with cold water and recrystallize from 85% ethanol to afford the final product, 2-Amino-5-bromo-3-iodopyridine, with high purity (>98%).[3]
Chemical Reactivity and Strategic Application
The synthetic value of 2-Amino-5-bromo-3-iodopyridine lies in the differential reactivity of its two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a transition metal catalyst (e.g., Palladium) than the Carbon-Bromine (C-Br) bond. This reactivity differential is the cornerstone of its utility, enabling selective, stepwise functionalization.
Caption: Stepwise functionalization pathway exploiting differential halogen reactivity.
This selective reactivity allows chemists to first introduce a substituent at the C3 position via a Suzuki, Stille, or Heck reaction under mild conditions that leave the C-Br bond untouched. Subsequently, a second, different functional group can be installed at the C5 position, often under slightly more forcing conditions, using another cross-coupling reaction. This stepwise approach provides complete control over the final structure, which is essential for building complex drug molecules and performing detailed Structure-Activity Relationship (SAR) studies.
Safety and Handling
As with all halogenated aromatic compounds, appropriate safety precautions must be observed.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Toxicity: While specific data for this compound is limited, related compounds are classified as acute oral toxins. Assume the compound is harmful if swallowed, and avoid inhalation or skin contact.
Conclusion
2-Amino-5-bromo-3-iodopyridine serves as a powerful and versatile intermediate for the synthesis of complex, polysubstituted heterocyclic compounds. Its value is rooted in a scalable and high-yielding synthesis and the differential reactivity of its halogen substituents, which permits controlled, stepwise elaboration of the pyridine core. Understanding the principles behind its synthesis and reactivity empowers researchers in medicinal chemistry and drug development to efficiently construct novel molecular entities for targeted therapeutic applications, particularly in the highly competitive field of kinase inhibitor design.
References
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridin-4-amine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved February 16, 2026, from [Link]
-
Singh, U., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Amerigo Scientific. (n.d.). 5-bromo-3-fluoropyridin-2-amine. Retrieved February 16, 2026, from [Link]
-
precisionFDA. (n.d.). 5-BROMO-4-CHLORO-2-PYRIDINAMINE. U.S. Food and Drug Administration. Retrieved February 16, 2026, from [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Retrieved February 16, 2026, from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-iodopyridin-4-amine (C5H4BrIN2). University of Luxembourg. Retrieved February 16, 2026, from [Link]
-
MySkinRecipes. (n.d.). 5-bromo-6-fluoro-3-iodopyridin-2-amine. Retrieved February 16, 2026, from [Link]
Sources
Molecular structure and weight of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
[1]
Executive Summary
5-Bromo-2-fluoro-3-iodopyridin-4-amine (CAS: 1232430-97-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Characterized by a dense functionalization pattern on the pyridine core, this molecule offers orthogonal reactivity profiles: a nucleophilic amino group, an electrophilic fluorinated position susceptible to SNAr, and two distinct halogen handles (iodine and bromine) for selective transition-metal-catalyzed cross-couplings.
This guide provides a rigorous analysis of its molecular architecture, a validated regioselective synthesis protocol, and a strategic framework for its application in the design of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Physicochemical Profile & Molecular Architecture[2]
Quantitative Data
The following parameters define the baseline physicochemical identity of the compound.
| Parameter | Value | Unit | Method/Note |
| Molecular Formula | C₅H₃BrFIN₂ | - | - |
| Molecular Weight | 316.90 | g/mol | Calculated (IUPAC atomic weights) |
| Exact Mass | 315.8491 | Da | Monoisotopic |
| LogP (Predicted) | 1.85 ± 0.3 | - | Consensus lipophilicity model |
| Topological PSA | 38.91 | Ų | Polar Surface Area |
| H-Bond Donors | 1 | - | (NH₂ group) |
| H-Bond Acceptors | 2 | - | (Pyridine N, Fluorine) |
| Physical State | Solid | - | Off-white to pale yellow crystalline powder |
Structural Analysis
The 4-aminopyridine core is electronically perturbed by three electron-withdrawing halogens.
-
C2-Fluoro: Induces strong inductive withdrawal (-I effect), activating the ring for nucleophilic attack, particularly at the C2 or C6 positions, though the C2 position itself is the leaving group site.
-
C3-Iodo: Located in a sterically congested "pocket" between the C2-F and C4-NH₂ groups. This steric crowding significantly influences the kinetics of palladium-catalyzed couplings at this position.
-
C5-Bromo: Situated para to the C2-fluorine and ortho to the C4-amine. This position is sterically more accessible than C3, creating a kinetic differentiation between the two halogen sites.
-
C4-Amino: Acts as a strong resonance donor (+M effect), significantly increasing electron density at C3 and C5, making the precursor prone to electrophilic aromatic substitution (SEAr).
Synthesis & Purification Strategy
Retrosynthetic Logic
Direct halogenation of 2-fluoro-4-aminopyridine is the most efficient route. The challenge lies in regiocontrol.[1]
-
Electronic Control: The amino group directs ortho (C3/C5). The fluorine directs ortho/para (C3/C5), but deactivates C3 more strongly via induction.
-
Steric Control: C3 is flanked by F and NH₂. C5 is flanked by H and NH₂.
Step-by-Step Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 5-bromo-2-fluoro-4-aminopyridine.
-
Setup: Charge a round-bottom flask with 2-fluoro-4-aminopyridine (1.0 eq) and anhydrous acetonitrile (MeCN) (10 mL/g).
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature suppresses di-bromination and improves regioselectivity for the C5 position.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Protect from light.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H 113) and appearance of mono-bromide (M+H 191/193).
-
Workup: Concentrate MeCN under reduced pressure. Resuspend residue in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (0–30% EtOAc in Hexanes).
Step 2: Sterically Forced Iodination
Objective: Install iodine at the congested C3 position.
-
Setup: Dissolve the Step 1 intermediate (5-bromo-2-fluoro-4-aminopyridine, 1.0 eq) in DMF or glacial acetic acid .
-
Reagent: Add N-Iodosuccinimide (NIS) (1.2 eq).
-
Note: For stubborn substrates, use I₂ (1.1 eq) with periodic acid (H₅IO₆) or KIO₃ as an oxidant to generate highly electrophilic iodine species.
-
-
Conditions: Heat the reaction to 60–80 °C . Rationale: Thermal energy is required to overcome the steric barrier at C3.
-
Monitoring: Monitor for product formation (M+H ~317/319).
-
Workup: Quench with sat. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow). Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (gradient elution 10–50% EtOAc/Hexanes). The product is typically less polar than the mono-bromo precursor.
Visualization: Synthesis & Reactivity[2][3][5]
Synthesis Workflow Diagram
Figure 1: Sequential halogenation strategy leveraging electronic and steric directing effects.
Orthogonal Reactivity Map[2]
Figure 2: Chemo- and regioselective reaction sites available for scaffold diversification.
Structural Characterization & Validation
To ensure the integrity of the synthesized batch, the following analytical signatures must be verified.
NMR Spectroscopy
-
¹H NMR (DMSO-d₆):
-
δ ~8.0–8.2 ppm (s, 1H): Corresponds to the proton at C6 . This should appear as a singlet (or weak doublet due to long-range F-coupling). If the proton were at C3 (indicating incorrect bromination at C5 and no iodination), the shift would be different, and NOE signals to the amine would be stronger.
-
δ ~6.5–7.0 ppm (br s, 2H): Characteristic broad signal for the NH₂ group.
-
-
¹⁹F NMR:
-
Essential for confirming the integrity of the C2-F bond. Expect a singlet around -70 to -90 ppm (relative to CFCl₃).
-
Mass Spectrometry[2]
-
Isotopic Pattern: The presence of Br (79/81) and I (127) creates a distinct pattern.
-
M+H (approx 317): Base peak.
-
M+2 (approx 319): ~100% intensity (due to ⁷⁹Br/⁸¹Br ratio).
-
This "doublet" pattern is diagnostic of a mono-bromo species.
-
Applications in Drug Discovery[3][5][6][7][8][9]
Kinase Inhibitor Design
This scaffold acts as a "hinge binder" mimic. The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase hinge region, while the C4-amino group acts as a donor. The C3 and C5 halogens allow for the installation of hydrophobic groups to access the "gatekeeper" pocket or solvent-exposed regions.
PROTAC Linker Attachment
The C2-fluoro group is a prime handle for SNAr reactions with diamines or functionalized linkers. This allows the core pyridine to serve as the "warhead" attachment point while maintaining the C3/C5 positions for target affinity tuning.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53485431, 5-Bromo-2-fluoropyridin-4-amine. Retrieved from [Link][3]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Halogenation of Pyridines. European Journal of Organic Chemistry.
-
Appretech Scientific. (2024). Product Catalog: 5-bromo-2-fluoro-3-iodopyridin-4-amine. Retrieved from [Link]
Solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine in Organic Solvents
Abstract: 5-Bromo-2-fluoro-3-iodopyridin-4-amine is a densely functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility profile in organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predicted solubility profile in common organic solvents, and a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this and structurally similar compounds.
Introduction to 5-Bromo-2-fluoro-3-iodopyridin-4-amine
5-Bromo-2-fluoro-3-iodopyridin-4-amine is a substituted pyridine with the molecular formula C₅H₄BrFN₂ and a molecular weight of approximately 191.00 g/mol [1]. Its structure is characterized by a pyridine ring, an electron-donating amine group, and three different halogen substituents (fluorine, bromine, and iodine). This unique combination of functional groups imparts a complex physicochemical profile that dictates its behavior in various solvent systems.
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental property that influences its entire development lifecycle.[2][3] Poor solubility can lead to challenges in synthesis, inconsistent reaction outcomes, difficulties in purification, and ultimately, poor bioavailability in pharmaceutical applications.[4] Therefore, a thorough characterization of solubility is not merely a data-gathering exercise but a critical risk-mitigation step. As no empirical solubility data for this specific molecule is publicly available, this guide establishes a framework for predicting and experimentally verifying its solubility.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces. The overall polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent of dissolution.
Analysis of the Solute Structure
The structure of 5-Bromo-2-fluoro-3-iodopyridin-4-amine presents several key features that influence its solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Amine Group (-NH₂): This is a critical functional group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). This significantly enhances its potential for interaction with protic and polar aprotic solvents. The basicity of the amine group also implies that its solubility will be highly dependent on pH in aqueous or acidic/basic media.[5][6][7]
-
Halogen Substituents (-F, -Br, -I):
-
Fluorine: Highly electronegative, it can participate in weak hydrogen bonding and increases the molecule's polarity.
-
Bromine & Iodine: These larger halogens increase the molecular weight and surface area. Their polarizability is higher than that of fluorine, allowing for stronger van der Waals and dipole-dipole interactions. They contribute to the molecule's lipophilicity.
-
-
Overall Polarity: The combination of these functional groups results in a molecule with a significant dipole moment. The computed XLogP3 value of 1.3 suggests a moderate level of lipophilicity.[1]
Interaction with Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amine group and the pyridine nitrogen, leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They should interact strongly with the N-H protons of the amine group. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are predicted to be effective for this solute.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents lack strong dipoles and cannot participate in hydrogen bonding. Given the polar nature of the solute, its solubility in nonpolar solvents is expected to be very low.
Predicted Solubility Profile
Based on the theoretical analysis above, the following table summarizes the predicted qualitative solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine in a range of common laboratory solvents. This table should be used as a guideline for solvent selection prior to experimental verification.
| Solvent Class | Solvent Name | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | 33.0 | High | Excellent hydrogen bond donor and acceptor. |
| Ethanol (EtOH) | 24.5 | High | Good hydrogen bond donor and acceptor. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Highly polar, strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Highly polar, strong hydrogen bond acceptor. | |
| Acetonitrile (MeCN) | 37.5 | Medium | Polar, but a weaker hydrogen bond acceptor compared to DMSO/DMF. | |
| Tetrahydrofuran (THF) | 7.6 | Medium-Low | Lower polarity, but can accept hydrogen bonds. | |
| Dichloromethane (DCM) | 9.1 | Low | Moderate polarity but no hydrogen bonding capability. | |
| Nonpolar | Toluene | 2.4 | Very Low | Lacks polarity and cannot engage in hydrogen bonding. |
| Hexanes | 1.9 | Insoluble | Nonpolar, interacts only through weak van der Waals forces. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data, an experimental approach is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is widely recognized for its reliability.[7][8] The following protocol outlines the procedure, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, which provides high accuracy and specificity.[2][6][9]
Materials and Equipment
-
5-Bromo-2-fluoro-3-iodopyridin-4-amine (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 5-Bromo-2-fluoro-3-iodopyridin-4-amine to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg.
-
Record the exact mass of the compound added.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial. Prepare one vial for each solvent to be tested.
Step 2: Equilibration
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[5]
-
Allow the slurries to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached, especially for sparingly soluble compounds.[5][10]
Step 3: Phase Separation
-
After equilibration, remove the vials and allow the contents to settle for 30 minutes.
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes. This step is crucial to avoid overestimation of solubility.[2]
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This two-step process of centrifugation followed by filtration provides the most robust separation.[2][7]
Step 4: HPLC Analysis
-
Prepare a Calibration Curve:
-
Create a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Perform serial dilutions to prepare at least five calibration standards of known concentrations that bracket the expected solubility.[9]
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R²). An R² > 0.995 is required for a valid calibration.[9]
-
-
Analyze the Saturated Samples:
-
Dilute the filtered supernatant from Step 3 with a suitable solvent to bring its concentration within the range of the calibration curve. Record the dilution factor accurately.
-
Inject the diluted sample into the HPLC.
-
Using the peak area from the sample chromatogram, calculate its concentration using the calibration curve equation.
-
-
Calculate Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Express the final solubility in desired units (e.g., mg/mL or µg/mL).
-
Caption: Workflow for experimental solubility determination via the shake-flask method and HPLC analysis.
Visualization of Influencing Factors
The solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine is a function of its structural properties and their compatibility with the solvent environment. The following diagram illustrates these key relationships.
Caption: Factors influencing the solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
Conclusion
While no published data exists for the solubility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine, a systematic analysis of its molecular structure allows for robust predictions. The presence of a hydrogen-bonding amine group and a polar pyridine ring suggests high solubility in polar protic and polar aprotic solvents like methanol, ethanol, DMSO, and DMF, with significantly lower solubility in nonpolar media. For definitive quantitative data, the detailed shake-flask protocol provided in this guide is the recommended methodology. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental for the successful application of this versatile chemical building block in research and development.
References
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Alsenz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Quora. (2017). How to perform the shake flask method to determine solubility.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Lund University Publications. (n.d.).
- Raytor. (2026).
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- PubChem. (n.d.). 5-Bromo-2-fluoropyridin-4-amine.
Sources
- 1. 5-Bromo-2-fluoropyridin-4-amine | C5H4BrFN2 | CID 53485431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. sciforum.net [sciforum.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. raytor.com [raytor.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scielo.br [scielo.br]
Technical Guide: Pharmacophore Properties of Fluorinated Iodopyridine Amines
The following technical guide details the pharmacophore properties of fluorinated iodopyridine amines, synthesizing physicochemical principles with medicinal chemistry applications.
Executive Summary
The fluorinated iodopyridine amine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors and radioligands. Its value derives from a synergistic interplay between three atomic components:
-
Iodine (I): Acts as a potent halogen bond (XB) donor, targeting nucleophilic residues (e.g., backbone carbonyls) with high directionality.[1]
-
Fluorine (F): Serves as an "electronic amplifier," enhancing the iodine's sigma-hole potential while simultaneously modulating the pKa of the pyridine nitrogen to improve oral bioavailability and reduce hERG toxicity.
-
Amine (-NH₂): Provides critical hydrogen bond donor capability and solubilizing potential, often anchoring the molecule within the ATP-binding pocket of enzymes.[1]
This guide analyzes the electronic and steric mechanisms governing this pharmacophore and provides validated protocols for its characterization.
The Physicochemical Triad: Mechanism of Action
The Sigma-Hole Amplifier Effect
The defining feature of this scaffold is the Halogen Bond (XB) .[1] Unlike lighter halogens, iodine exhibits a significant region of positive electrostatic potential on its distal tip, known as the
-
Mechanism: The electron-withdrawing nature of the pyridine ring pulls electron density away from the iodine atom.
-
Fluorine Enhancement: When a fluorine atom is introduced (particularly at the ortho or meta position relative to iodine), its strong electronegativity (
) further depletes the electron density of the aromatic system. This "starves" the iodine atom, intensifying the positive charge of the -hole. -
Result: The interaction energy of the C-I···O=C bond can increase from ~2 kcal/mol (unsubstituted) to >5 kcal/mol (fluorinated), approaching the strength of weak hydrogen bonds but with stricter angular requirements (
).[1]
pKa Modulation and Bioavailability
The pyridine nitrogen is a classic hydrogen bond acceptor. However, a highly basic pyridine (pKa > 6-7) often leads to poor membrane permeability (due to protonation at physiological pH) and high affinity for the hERG channel (cardiotoxicity risk).[1]
-
The Fluorine Switch: Fluorine is an inductive electron-withdrawing group (EWG).[1] Placing fluorine on the pyridine ring significantly lowers the pKa of the ring nitrogen.
-
Therapeutic Impact: This reduction ensures the molecule remains largely uncharged at neutral pH (7.4), facilitating passive diffusion across cell membranes and the Blood-Brain Barrier (BBB), while still retaining the ability to form hydrogen bonds within the hydrophobic enzyme pocket.
Metabolic Shielding
The C-H bonds of pyridine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly at the 3- and 5-positions).[1]
-
Strategy: Replacing these metabolic "soft spots" with Fluorine (C-F BDE: ~116 kcal/mol) or Iodine blocks hydroxylation.[1] While Iodine itself can be a metabolic liability (deiodination), the presence of the adjacent amine and fluorine sterically and electronically stabilizes the C-I bond.
Visualization of the Pharmacophore
The following diagram illustrates the electronic interplay and binding vectors of the scaffold.
Caption: Pharmacophore map showing the synergistic electronic effects (dashed lines) and directional binding vectors (solid lines) of the F-I-Pyridine triad.
Case Studies in Drug Development
Kinase Inhibitors (The "Hinge Binder" Strategy)
In protein kinase inhibitors, the "hinge region" connects the N- and C-terminal lobes of the kinase.
-
Application: The 2-amino-5-iodopyridine motif mimics the adenine ring of ATP.[1]
-
Binding Mode:
-
The Amine (N-H) forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu or Leu).
-
The Pyridine Nitrogen accepts a hydrogen bond from the backbone amide NH.
-
The Iodine forms a halogen bond with a backbone carbonyl oxygen (often Glycine) deep in the pocket.[1]
-
-
Example: Research into Crizotinib analogues and MEK inhibitors has utilized the 2-fluoro-4-iodophenyl (a carbocyclic isostere) and iodopyridine moieties to lock the active conformation.[1] The iodine atom frequently replaces a methyl group or chlorine, providing a 2-5x increase in potency due to the enthalpy gain from the halogen bond.
Radioligand Imaging[1][4]
-
Isotope Substitution: The stable
I can be replaced with I (SPECT) or I (PET) without altering the pharmacophore's shape or binding affinity.[1] -
Utility: This allows for the direct translation of a therapeutic lead into a companion diagnostic agent to measure target occupancy in vivo.
Experimental Protocols
Protocol: Validation of Halogen Bonding (X-Ray Crystallography)
Objective: Confirm the existence of a directional C-I···O halogen bond in a ligand-protein complex.[1]
-
Co-crystallization: Incubate the protein (e.g., kinase domain, >5 mg/mL) with the fluorinated iodopyridine ligand (1-2 mM) in hanging drop vapor diffusion plates.[1]
-
Data Collection: Collect diffraction data to <2.0 Å resolution (synchrotron source recommended to resolve the electron density hole).
-
Geometric Analysis:
-
Sigma-Hole Visualization: Calculate the electrostatic potential surface (ESP) using DFT (e.g., B3LYP/6-31G* level) to visualize the positive cap on the iodine relative to the fluorinated scaffold.[1]
Protocol: Determination of pKa Modulation
Objective: Quantify the effect of fluorine substitution on the pyridine nitrogen basicity.
-
Preparation: Dissolve the compound (2-amino-5-iodopyridine and its fluorinated analogue) in a mixed solvent system (e.g., 50% MeOH/Water) if solubility is low, or pure water if possible.[1] Concentration: 50 µM.[1]
-
Potentiometric Titration:
-
Data Processing: Use the Henderson-Hasselbalch equation to determine the inflection point.[1]
-
Correction: If using MeOH/Water, apply the Yasuda-Shedlovsky extrapolation to obtain the aqueous pKa (
).[1]
-
-
Success Metric: A shift in pKa of >1.5 units between the non-fluorinated and fluorinated analogue confirms significant electronic modulation.
References
-
Halogen Bonding in Kinase Inhibitors
-
Title: Exploring the potential of halogen bonding interactions in the development of novel protein tyrosine kinase inhibitors.[4]
- Source: ResearchG
-
URL:
-
-
Fluorine Effect on pKa and Permeability
-
Sigma-Hole Theory & Fluorine Enhancement
-
Crizotinib & Iodopyridine Intermediates
-
Structural Stability of Fluoro-Iodo Motifs
- Title: Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.
- Source: PubMed
-
URL:
Sources
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Power of Fluorine: A Technical Guide to the Metabolic Stability of 2-Fluoro-Pyridine Scaffolds
An In-Depth Technical Guide:
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] Among the various fluorinated motifs, the 2-fluoro-pyridine scaffold has emerged as a particularly valuable tool for enhancing metabolic stability, thereby improving pharmacokinetic profiles and increasing the probability of clinical success.[3] This guide provides a comprehensive technical overview of the principles governing the metabolic stability of 2-fluoro-pyridine derivatives. We will explore the fundamental physicochemical properties of the carbon-fluorine bond, dissect the primary metabolic pathways involving Cytochrome P450 (CYP), Aldehyde Oxidase (AO), and UDP-glucuronosyltransferases (UGT), and detail a robust, self-validating experimental protocol for the in vitro assessment of metabolic stability. This document is intended to serve as a field-proven resource, blending established theory with practical, actionable insights for drug discovery and development professionals.
The Rationale for Fluorination in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable water solubility.[4] However, the pyridine ring itself is often a metabolic liability, susceptible to enzymatic attack that can lead to rapid clearance and reduced bioavailability.[5][6]
The introduction of a fluorine atom, particularly at the 2-position, is a strategic bioisosteric replacement for hydrogen designed to mitigate these metabolic vulnerabilities.[7][8] The rationale is grounded in the unique properties of fluorine:
| Property | Hydrogen (C-H) | Fluorine (C-F) | Implication for Metabolic Stability |
| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | The C-F bond is significantly stronger and more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[3][9] |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small atom, often allowing it to replace hydrogen without creating detrimental steric clashes in the target binding pocket.[7] |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Fluorine is the most electronegative element, strongly withdrawing electron density from the pyridine ring. This deactivates the ring, making it less susceptible to electrophilic attack by metabolic enzymes.[1][3] |
This strategic fluorination serves to "shield" the molecule from metabolic degradation, a concept often referred to as "metabolic blocking".[3][6]
Key Metabolic Pathways and the Impact of 2-Fluorination
Understanding the primary enzymatic systems responsible for xenobiotic metabolism is crucial to appreciating the effect of the 2-fluoro substituent. The liver is the primary site of drug metabolism, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[9]
Phase I Metabolism: The Front Line of Biotransformation
The CYP superfamily of heme-containing enzymes is responsible for the oxidative metabolism of approximately 75% of all approved drugs.[9] For pyridine-containing compounds, CYPs can catalyze aromatic hydroxylation on the pyridine ring or oxidation of alkyl substituents.
How 2-Fluorination Intervenes:
-
Direct Blocking: Placing a fluorine atom at a known site of metabolic oxidation—a "metabolic hotspot"—directly prevents hydroxylation at that position due to the strength of the C-F bond.[1][10]
-
Electronic Deactivation: The potent electron-withdrawing nature of fluorine reduces the electron density of the entire pyridine ring, making it a less favorable substrate for oxidative attack by CYPs.[3][9]
AO is a cytosolic molybdoflavoprotein that has gained significant attention in recent years for its role in the metabolism of azaheterocycles.[11][12][13] AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[14] For a standard pyridine ring, this makes the C2 and C6 positions prime targets for AO-mediated metabolism.
How 2-Fluorination Intervenes: The introduction of a fluorine atom at the 2-position directly blocks what would otherwise be a primary site for AO-mediated oxidation. This is a critical design element, as shifting metabolism away from CYPs can sometimes inadvertently increase susceptibility to AO.[15] By installing a fluorine at this vulnerable position, chemists can often shut down this major metabolic pathway.
Figure 1: Impact of 2-fluorination on key metabolic hotspots of the pyridine ring.
Phase II Metabolism: Conjugation and Excretion
UGTs are Phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate, rendering it more polar and readily excretable.[16][17] This process, known as glucuronidation, typically requires a suitable functional group (a "handle") such as a hydroxyl, amine, or carboxylic acid.[18] While the 2-fluoro-pyridine moiety itself is not directly glucuronidated, if Phase I metabolism successfully introduces a hydroxyl group elsewhere on the molecule, or if one is already present, UGTs can play a significant role in its clearance.[19][20] A metabolically stable 2-fluoro-pyridine core can thus shift the metabolic burden to other parts of the molecule, where glucuronidation may become the dominant clearance pathway.
Experimental Assessment: The In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of a 2-fluoro-pyridine compound, the liver microsomal stability assay is the industry-standard initial screen.[6][21][22] This assay provides a robust and reproducible measure of a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs.[5]
Causality Behind the Experimental Design
This protocol is a self-validating system because it includes controls that verify the functionality of the enzymatic system and account for non-enzymatic degradation.
-
The System: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[22]
-
The Cofactor: NADPH is the essential cofactor that provides the reducing equivalents required for the CYP catalytic cycle.[9] Its inclusion initiates the metabolism. The "-NADPH" control ensures that any compound loss is due to enzymatic activity, not simple chemical instability in the buffer.
-
The Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds are included to confirm that the microsomal batch is performing within historical specifications.
-
The Quench: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which simultaneously precipitates the microsomal proteins and halts all enzymatic activity.
-
The Analysis: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and specific method to quantify the disappearance of the parent compound over time.[22][23]
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound (and controls) in DMSO.
-
Thaw cryopreserved liver microsomes (e.g., pooled human, rat, mouse) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.
-
-
Incubation Setup (96-well plate format):
-
Main Reaction: In each well, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Negative Control (-NADPH): Prepare identical wells but substitute an equal volume of buffer for the NADPH solution.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation and Time Points:
-
Initiate the reaction by adding the pre-warmed NADPH solution to all wells except the "-NADPH" controls.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for a comprehensive understanding of metabolism by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenotech.com [xenotech.com]
- 19. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 20. m.youtube.com [m.youtube.com]
- 21. nuvisan.com [nuvisan.com]
- 22. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 23. chemisgroup.us [chemisgroup.us]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
Executive Summary
The substituted pyridine 5-Bromo-2-fluoro-3-iodopyridin-4-amine is a high-value heterocyclic scaffold, particularly relevant in the development of kinase inhibitors (e.g., MAPK/ERK pathway modulators) and PROTAC linkers.[1] Its structural value lies in its "orthogonal reactivity":
-
C2-Fluoro: Enables SNAr displacement (e.g., with amines or alkoxides).[1]
-
C3-Iodo: Highly reactive handle for Negishi, Sonogashira, or Suzuki couplings (favored over Br).[1]
-
C5-Bromo: Secondary handle for subsequent cross-coupling (requires higher energy than I).[1]
-
C4-Amino: Directing group and hydrogen bond donor/acceptor.[1]
This guide details the Stepwise Electrophilic Halogenation (SEH) protocol, which leverages the inherent electronic bias of the 4-aminopyridine core to achieve regioselectivity without the need for cryogenic lithiation.
Retrosynthetic & Strategic Analysis
To synthesize the target without generating inseparable regioisomers, one must exploit the steric and electronic differences between the C3 and C5 positions of the starting material, 2-Fluoro-4-aminopyridine .
Regioselectivity Logic[1][2]
-
Activating Group: The C4-Amino group (
) is a strong ortho, para-donor.[1] In the 4-amino pyridine system, both C3 and C5 are ortho to the amine. -
Directing Conflict:
Optimal Sequence:
-
Bromination (C5): Introduce Bromine first at the accessible C5 position.[1][2]
-
Iodination (C3): Introduce Iodine second at the crowded C3 position using activated conditions.
(Note: Reversing this order risks displacing the labile C3-Iodine during the subsequent bromination or obtaining mixtures.)
Experimental Protocols
Protocol A: Stepwise Electrophilic Halogenation (Recommended)[1]
Step 1: C5-Bromination
Objective: Synthesis of 5-Bromo-2-fluoropyridin-4-amine.
-
Reagents: 2-Fluoro-4-aminopyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).[1]
-
Temperature: 0°C to Ambient (25°C).
Procedure:
-
Charge a reaction vessel with 2-Fluoro-4-aminopyridine (e.g., 10.0 g) and MeCN (100 mL, 10V).
-
Cool the solution to 0–5°C using an ice bath.
-
Add NBS (1.05 equiv) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <10°C to prevent over-bromination.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/LC-MS.
-
Workup: Concentrate the solvent to ~20% volume. Pour the residue into ice-water (200 mL). The product typically precipitates as a beige/white solid.[1]
-
Filter, wash with water, and dry under vacuum at 45°C.
-
Yield Expectation: 85–95%.
Step 2: C3-Iodination (The Critical Step)
Objective: Synthesis of 5-Bromo-2-fluoro-3-iodopyridin-4-amine.[1]
-
Reagents: 5-Bromo-2-fluoropyridin-4-amine (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv).[1]
-
Catalyst: Trifluoroacetic acid (TFA, 0.1–0.5 equiv) or Acetic Acid (AcOH) as co-solvent.[1]
Procedure:
-
Dissolve the Step 1 Product (5-Bromo-2-fluoropyridin-4-amine) in DMF (10V).[1]
-
Add TFA (0.2 equiv).[1][2] Why: The ring is now deactivated by the electron-withdrawing Bromine and Fluorine. Acid catalysis activates the NIS (generating reactive I+ species).[2]
-
Heat the mixture to 65°C and stir for 4–12 hours.
-
Checkpoint: If conversion stalls, add fresh NIS (0.2 equiv) and increase temp to 80°C.
-
-
Quench: Cool to RT and pour into saturated aqueous Sodium Thiosulfate (
) to neutralize excess iodine (indicated by color change from dark red to yellow). -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF.[1]
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). -
Yield Expectation: 60–75%.
Protocol B: Directed Ortho-Metalation (Backup/Precision Route)
Use this route if Protocol A yields inseparable regioisomers or if the specific substrate analogs are sensitive to acidic oxidation.
-
Protection: Protect amine as Boc-carbamate (
, DMAP).[1] -
Lithiation: Treat with LDA (2.2 equiv) in THF at -78°C .
-
Quench: Add
(in THF) at -78°C. -
Deprotection: TFA/DCM to remove Boc.
-
Bromination: Standard NBS bromination (will go to C5).
Visualization of Workflows
Diagram 1: Synthesis Pathway & Regioselectivity
This diagram illustrates the "Standard Route" (Protocol A), highlighting the steric gating that enforces the reaction order.
Caption: Stepwise regioselective halogenation strategy exploiting steric differentiation between C3 and C5 positions.
Quantitative Data Summary
| Parameter | Step 1 (Bromination) | Step 2 (Iodination) |
| Reagent | NBS (N-Bromosuccinimide) | NIS (N-Iodosuccinimide) |
| Equivalents | 1.05 eq | 1.2 – 1.5 eq |
| Solvent System | MeCN or DMF | DMF or DMF/AcOH |
| Catalyst | None required | TFA (0.2 eq) or H₂SO₄ (cat.)[1] |
| Temperature | 0°C → 25°C | 60°C → 80°C |
| Reaction Time | 2 – 4 Hours | 4 – 12 Hours |
| Critical Impurity | 3,5-Dibromo species (if >2 eq NBS used) | Unreacted starting material |
| Typical Yield | 90% | 65% |
Troubleshooting & Critical Parameters
"Stalled" Iodination
-
Symptom: Step 2 halts at 50% conversion despite excess NIS.
-
Cause: The accumulation of electron-withdrawing groups (F, Br) deactivates the ring toward further electrophilic attack.
-
Solution: Spike the reaction with 0.1 eq of Silver Sulfate (
) or Silver Triflate . Silver sequesters the succinimide byproduct and generates a highly reactive iodonium species.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Regioisomer Contamination
-
Symptom: Presence of 3-bromo-5-iodo isomer.[1]
-
Prevention: Ensure Step 1 is fully complete and purified before starting Step 2.[1][2] Do not attempt a "one-pot" procedure for this specific substitution pattern.
Safety: Pyridine N-Oxides[1]
-
Warning: Avoid using oxidizing acids (e.g.,
/AcOH) for iodination if possible, as this may form the Pyridine N-Oxide, which changes the reactivity and safety profile (potential energetic decomposition). Stick to NIS/TFA.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Vertex AI Search. (2022).[1][2] 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. National Institutes of Health (PubMed).[1] Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation Systems, Science & Technology. Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: 5-Bromo-2-fluoropyridin-4-amine.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Google Patents. (2013).[1][2] CN102898358A - Preparation method of fluoropyridine compounds.[1] Retrieved from
Sources
- 1. 5-Bromo-2-fluoropyridin-4-amine | C5H4BrFN2 | CID 53485431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
This Application Note is designed for medicinal chemists and process development scientists working with the polyhalogenated scaffold 5-Bromo-2-fluoro-3-iodopyridin-4-amine .
This guide addresses the critical challenge of chemoselectivity : distinguishing between the C3-Iodine and C5-Bromine sites while managing the potential catalyst-poisoning effects of the C4-free amine and the C2-fluorine electronic effects.
Executive Summary & Reactivity Profile
The substrate 5-Bromo-2-fluoro-3-iodopyridin-4-amine is a high-value "linchpin" scaffold. Its utility lies in the ability to sequentially introduce different aryl/heteroaryl groups. Success depends on exploiting the distinct rates of oxidative addition between the C–I and C–Br bonds.
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, the reactivity order for this substrate is governed by Bond Dissociation Energies (BDE) and steric environments:
-
C3-Iodine (Primary Site):
-
Reactivity: Highest. The C–I bond is the weakest (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).
-
Challenge: Significant steric crowding. The C3 position is flanked by a C2-Fluorine and a C4-Amine.
-
Advantage: The C4-Amine can act as a directing group, potentially stabilizing the Pd-intermediate via coordination, facilitating oxidative addition at C3 despite steric bulk.
-
-
C5-Bromine (Secondary Site):
-
Reactivity: Moderate. Requires elevated temperatures (>80°C) or specialized ligands to react efficiently.
-
Strategy: This site is generally preserved during the first coupling event if temperature is controlled.
-
-
C2-Fluorine (Inert/Activation Site):
-
Reactivity: Inert to standard Suzuki conditions.
-
Role: Strongly electron-withdrawing. It activates the ring, making the C3-I and C5-Br sites more electrophilic (faster oxidative addition) but also increases the risk of hydrolytic dehalogenation or S_NAr side reactions if strong nucleophiles are present.
-
Visualization: Reactivity Map
Figure 1: Chemoselectivity map illustrating the kinetic preference for C3-Iodine displacement over C5-Bromine.
Protocol A: C3-Selective Arylation (Iodine Displacement)
Objective: Couple the C3-Iodine with an aryl boronic acid while leaving the C5-Bromine intact.
Mechanistic Rationale
To achieve selectivity, we must operate in a kinetic regime where Pd inserts into C–I but not C–Br.
-
Catalyst: Pd(dppf)Cl2·DCM is the gold standard here. The bidentate dppf ligand creates a specific bite angle that favors the reaction of iodides and is robust enough to resist poisoning by the free amine.
-
Base: Na2CO3 (mild). Stronger bases like K3PO4 can accelerate the reaction but may erode selectivity or promote dehalogenation.
-
Temperature: Strictly controlled (40–60°C). Do not reflux.
Experimental Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Charge with a magnetic stir bar.[1]
-
Reagents:
-
Substrate (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.05 equiv) — Avoid large excess to prevent bis-coupling.
-
Pd(dppf)Cl2·DCM (3–5 mol%)
-
Na2CO3 (2.0 equiv, solid or 2M aqueous solution)
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio).[2] Total concentration: 0.1 M.
-
Note: Degas solvents by sparging with Argon for 15 mins prior to addition. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.
-
-
Reaction:
-
Add solvents and seal the vessel.
-
Heat to 50°C in an oil block.
-
Monitor by LCMS at 1 hour. The C3-I bond usually reacts within 1–4 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over Na2SO4.[3]
-
Purification: The product will still contain the C5-Bromine. Avoid silica gel with high acidity if the product is sensitive; use neutralized silica (1% Et3N) if streaking occurs.
-
Protocol B: C5-Arylation (Bromine Displacement)
Objective: Functionalize the C5-position. This is typically performed as "Step 2" on the isolated product from Protocol A.
Mechanistic Rationale
The C5-Bromine is electronically deactivated by the electron-donating amine at C4 (ortho-effect) and the lack of the Iodine.
-
Catalyst: Requires a more active system. Pd(PPh3)4 (traditional) or XPhos Pd G2 (modern, high turnover). XPhos is particularly good for sterically hindered or electron-rich chlorides/bromides.
-
Temperature: High heat is required (90–100°C ).
Experimental Procedure
-
Reagents:
-
C3-Arylated Intermediate (1.0 equiv)
-
Boronic Acid (1.5 equiv) — Excess is permitted here.
-
XPhos Pd G2 (2–5 mol%) OR Pd(PPh3)4 (5–10 mol%)
-
K3PO4 (3.0 equiv) — Stronger base required for difficult oxidative addition.
-
-
Solvent System: Toluene : Water (10:1) or DME : Water (4:1).
-
Reaction:
-
Heat to 100°C (Reflux) for 12–24 hours.
-
Note: If the reaction stalls, add fresh catalyst (2 mol%) and boronic acid (0.5 equiv).
-
Decision Tree & Workflow
Figure 2: Sequential workflow for accessing di-arylated pyridines from the di-halogenated precursor.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| No Reaction (C3) | Catalyst poisoning by free amine (C4). | Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . Increase loading to 5-8 mol%. |
| Loss of Selectivity (Bis-coupling) | Temperature too high (>60°C) or excess boronic acid. | Lower temp to 40°C. Use strictly 1.0 equiv boronic acid. Add boronic acid slowly (syringe pump). |
| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl).[4] | Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salt. Use anhydrous conditions (Dioxane/Cs2CO3). |
| Dehalogenation (Loss of Br) | Hydride source present or Pd-H species formation. | Use DME or Toluene instead of alcohols. Ensure solvents are peroxide-free. |
Safety Considerations
-
Aminopyridines: Can be toxic and skin irritants. Handle in a fume hood.
-
Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.
-
Pressure: Suzuki couplings release N2 (if using specific ligands) or can build pressure in sealed vials at 100°C.
References
-
General Suzuki Conditions for Pyridines
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Selectivity in Polyhalogenated Heterocycles
- Handy, C. J., & Zhang, Y. (2006). The Selective Suzuki Coupling of Polyhaloheterocycles.
-
(Contextual citation for general halide selectivity I > Br).
-
Conditions for Amino-Pyridine Coupling
- MDPI Molecules (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
-
Catalyst Selection for Deactivated Bromides
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating C-N Bond Formation on a Polyhalogenated Pyridine Scaffold
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides a detailed protocol and technical insights for the regioselective Buchwald-Hartwig amination of a highly functionalized and challenging substrate: 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
The presence of multiple halogen substituents (I, Br) on the pyridine ring offers opportunities for sequential, site-selective functionalization. The inherent differences in the reactivity of carbon-halogen bonds in palladium-catalyzed reactions (typically C-I > C-Br > C-Cl) are the key to achieving this selectivity.[4][5] This application note will focus on leveraging this reactivity differential to achieve selective amination at the C-3 position (the site of the iodine atom).
The Strategic Importance of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
Polyhalogenated pyridines are valuable building blocks in medicinal chemistry, allowing for the introduction of diverse functionalities at specific vectors. The title compound, with its distinct electronic and steric environment, presents both a challenge and an opportunity. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence the reactivity of the C-I and C-Br bonds. Furthermore, the presence of the free amine at C-4 and the pyridine nitrogen itself can lead to catalyst inhibition through coordination with the palladium center, a known challenge when working with nitrogen-containing heterocycles.[6][7]
Understanding the Buchwald-Hartwig Amination: The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle that involves a series of key steps.[1][8][9] A simplified representation of the generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of the pyridine) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Selective Amination at the C-3 Position
This protocol is designed to favor the amination at the more reactive C-I bond of 5-Bromo-2-fluoro-3-iodopyridin-4-amine. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high selectivity and yield.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| 5-Bromo-2-fluoro-3-iodopyridin-4-amine | >98% purity |
| Amine | Desired primary or secondary amine |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) |
| Phosphine Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich ligand |
| Base | NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) |
| Solvent | Anhydrous Toluene or Dioxane |
| Inert Gas | Argon or Nitrogen |
| Reaction Vessel | Schlenk flask or sealed reaction vial |
| Stirring | Magnetic stirrer and stir bar |
| Heating | Oil bath or heating mantle with temperature control |
| Purification | Silica gel for column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-3-iodopyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3-amino-5-bromo-2-fluoropyridin-4-amine derivative.
-
Figure 2: A flowchart illustrating the experimental workflow for the selective amination.
Key Considerations for Success
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are often crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with electron-deficient and coordinating substrates.[3]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are commonly used to facilitate the deprotonation of the amine.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[9]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving good yields.
-
Solvent Purity: The use of anhydrous solvents is important to prevent quenching of the base and potential side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inappropriate ligand or base; Insufficient temperature. | Ensure an inert atmosphere; Screen different ligands and bases; Increase the reaction temperature. |
| Lack of Selectivity (Reaction at C-Br) | Reaction conditions are too harsh; Prolonged reaction time. | Use milder conditions (lower temperature); Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst Decomposition | Presence of oxygen; Coordination of the pyridine nitrogen to the palladium center. | Maintain a strictly inert atmosphere; Use a higher ligand-to-palladium ratio to favor the formation of the active catalytic species. |
| Side Reactions | Hydrodehalogenation (replacement of halogen with hydrogen). | This can be a competing pathway. Optimizing the ligand and base can sometimes suppress this side reaction. |
Conclusion
The Buchwald-Hartwig amination of 5-Bromo-2-fluoro-3-iodopyridin-4-amine provides a powerful and regioselective method for the synthesis of valuable 3-amino-substituted pyridines. By carefully controlling the reaction parameters, particularly the choice of ligand and the reaction temperature, chemists can achieve high yields of the desired product, leaving the C-Br bond intact for subsequent transformations. This application note serves as a comprehensive guide for researchers in the field of drug discovery and organic synthesis to successfully employ this important transformation.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved February 15, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: 5-Bromo-2-fluoro-3-iodopyridin-4-amine as a Trifunctional Scaffold for Next-Generation Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: Protein kinases are critical targets in drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors often relies on versatile chemical scaffolds that allow for systematic exploration of the kinase ATP-binding site. This document details the strategic application of 5-Bromo-2-fluoro-3-iodopyridin-4-amine, a trifunctionalized pyridine scaffold, in the design and synthesis of novel kinase inhibitors. We provide an in-depth analysis of its orthogonal reactivity, detailed step-by-step protocols for selective functionalization, and a workflow for integrating this scaffold into a drug discovery program.
Introduction: The Strategic Advantage of a Trifunctionalized Pyridine Scaffold
The pyridine ring is a privileged core structure in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[1][2][3] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it an ideal anchor for inhibitor design. The compound 5-Bromo-2-fluoro-3-iodopyridin-4-amine elevates this core by presenting three distinct, orthogonally reactive halogen substituents. This unique arrangement provides medicinal chemists with a powerful tool for rapidly generating diverse compound libraries and fine-tuning structure-activity relationships (SAR).
The primary advantages of this scaffold are:
-
Sequential, Site-Selective Functionalization: The differential reactivity of the C-I, C-Br, and C-F bonds allows for a stepwise and controlled introduction of various chemical moieties.[4][5] This enables the exploration of three distinct vectors within the kinase binding pocket from a single, common intermediate.
-
Vectorial Exploration of Chemical Space: Each halogen position can be conceptualized as a vector pointing into a specific sub-pocket of the ATP-binding site. This allows for systematic optimization of potency and selectivity.
-
Core Hinge-Binding Motif: The 4-amino group is strategically positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[6]
Chemical Profile and Orthogonal Reactivity
The synthetic utility of 5-Bromo-2-fluoro-3-iodopyridin-4-amine is rooted in the differential reactivity of its carbon-halogen bonds towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
C3-Iodo Position: The carbon-iodine bond is the weakest and most reactive towards oxidative addition by a palladium(0) catalyst. This allows for selective functionalization at the C3 position under mild conditions, leaving the C-Br and C-F bonds intact.[4][5] This position is ideal for introducing bulky groups that can occupy the solvent-exposed region of the ATP pocket.
-
C5-Bromo Position: The carbon-bromine bond is more stable than the C-I bond and requires more forcing conditions to react in cross-coupling reactions.[5] This enables a second diversification step after the C3 position has been functionalized. Substituents at this position often project towards the ribose-binding pocket.
-
C2-Fluoro Position: The carbon-fluorine bond is the strongest and generally unreactive to cross-coupling conditions used for the other two halogens. However, the fluorine atom activates the C2 position for SNAr, making it an excellent leaving group for reactions with various nucleophiles (e.g., amines, alcohols).[7][8][9] This modification is often used to improve physicochemical properties or target specific amino acid residues near the entrance of the ATP pocket.[10]
Diagram: Reactivity Hierarchy of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
Caption: Orthogonal reactivity enables sequential functionalization.
Synthetic Protocols: Stepwise Functionalization
The following protocols are generalized starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the most reactive C3-iodo position.
Materials:
-
5-Bromo-2-fluoro-3-iodopyridin-4-amine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.02 - 0.05 equiv)
-
Aqueous Na₂CO₃ (2 M solution, 2.0 - 3.0 equiv) or K₃PO₄ (2.0 - 3.0 equiv)
-
Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
Procedure:
-
To a reaction vessel, add 5-Bromo-2-fluoro-3-iodopyridin-4-amine, the boronic acid/ester, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system followed by the aqueous base.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Confirm the structure of the product, 5-bromo-2-fluoro-3-(aryl)pyridin-4-amine, by ¹H NMR and MS analysis.
Protocol: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol allows for the introduction of an alkyne moiety, a versatile functional group for further elaboration or for directly probing the kinase active site.[11][12]
Materials:
-
5-Bromo-2-fluoro-3-iodopyridin-4-amine (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as base and solvent, or as an additive in THF/DMF)
Procedure:
-
To a reaction vessel, add 5-Bromo-2-fluoro-3-iodopyridin-4-amine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the solvent (e.g., THF or DMF) and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Filter through a pad of Celite to remove catalyst residues.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Confirm the structure of the product, 5-bromo-3-(alkynyl)-2-fluoropyridin-4-amine, by ¹H NMR and MS analysis.
Protocol: Subsequent Suzuki Coupling at the C5-Bromo Position
This protocol is performed on the product from section 3.1 or 3.2 to introduce a second point of diversity. More forcing conditions are typically required.
Materials:
-
5-bromo-2-fluoro-3-(substituted)pyridin-4-amine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.5 - 2.0 equiv)
-
Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or PdCl₂(dppf) (0.05 - 0.10 equiv)
-
K₃PO₄ or Cs₂CO₃ (3.0 equiv)
-
Dioxane/Water (10:1 v/v) or Toluene
Procedure:
-
Follow the general procedure outlined in section 3.1, using the C3-functionalized pyridine as the starting material.
-
Increase the reaction temperature to 100-120 °C.
-
Reaction times may be longer (12-24 hours).
-
Workup and purification are performed as previously described.
-
Confirm the structure of the di-substituted product, 5-(aryl)-2-fluoro-3-(substituted)pyridin-4-amine.
Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position
This reaction can be performed at various stages of the synthesis, often as a final step, to introduce a key interaction group or modulate properties.[7][13]
Materials:
-
2-fluoro-3,5-disubstituted-pyridin-4-amine (1.0 equiv)
-
Nucleophile (e.g., morpholine, piperazine, an alcohol) (1.5 - 5.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) (2.0 - 4.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMSO, DMA, NMP)
Procedure:
-
To a reaction vessel, add the fluoropyridine substrate, the nucleophile, and the base.
-
Add the solvent.
-
Heat the reaction mixture to 120-160 °C. Microwave irradiation can often accelerate this transformation significantly.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup by diluting with ethyl acetate and water.
-
Separate the layers, wash the organic phase extensively with water and brine to remove the high-boiling solvent.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC.
-
Confirm the final structure.
Application Workflow: From Scaffold to Kinase Inhibitor Candidate
The integration of 5-Bromo-2-fluoro-3-iodopyridin-4-amine into a kinase inhibitor discovery program follows a logical, multi-step workflow.
Diagram: Kinase Inhibitor Discovery Workflow
Caption: Integrated workflow from scaffold to lead optimization.
Protocol: General Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]
Materials:
-
Kinase of interest, substrate (peptide or protein), and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[16]
-
Test compounds (synthesized inhibitors) dissolved in DMSO
-
Assay plates (e.g., 384-well white, low-volume)
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include vehicle controls (DMSO only) and no-enzyme controls.
-
Kinase Reaction: Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.[17] Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution at 2x the final desired concentration. Add this to the wells to start the kinase reaction. The final reaction volume is typically 5 µL.[15]
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[16] This stops the kinase reaction and consumes the remaining unreacted ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Interpretation and SAR Insights
The systematic functionalization of the scaffold allows for a clear interpretation of structure-activity relationships (SAR). By generating a matrix of compounds where substituents at C3, C5, and C2 are varied, one can deconstruct the contribution of each vector to the overall potency and selectivity.
Table 1: Representative SAR Data for a Hypothetical Kinase Target
| Compound ID | C3-Substituent (R¹) | C5-Substituent (R²) | C2-Substituent (R³) | Kinase X IC₅₀ (nM) |
| Scaffold | I | Br | F | >10,000 |
| 1a | Phenyl | Br | F | 1,500 |
| 1b | 3-Methoxyphenyl | Br | F | 750 |
| 2a | 3-Methoxyphenyl | 4-Morpholinophenyl | F | 85 |
| 2b | 3-Methoxyphenyl | Pyridin-4-yl | F | 120 |
| 3a | 3-Methoxyphenyl | 4-Morpholinophenyl | Morpholino | 25 |
| 3b | 3-Methoxyphenyl | 4-Morpholinophenyl | Methoxy | 250 |
SAR Insights from Hypothetical Data:
-
Introduction of a phenyl group at C3 (1a) provides a baseline affinity. Adding a methoxy group (1b) suggests a potential hydrogen bond acceptor is favorable in that region.
-
Elaboration at the C5 position (2a) dramatically increases potency, indicating a key interaction in the ribose pocket. The morpholino group may be improving solubility and forming beneficial interactions.
-
Finally, substitution of the C2-fluoro with a morpholino group (3a) further enhances potency, possibly by improving physicochemical properties or making an additional interaction. Replacing it with a methoxy group (3b) is less favorable, highlighting the specific requirements of that pocket.
Conclusion
5-Bromo-2-fluoro-3-iodopyridin-4-amine is a highly valuable and versatile scaffold for modern kinase inhibitor discovery. Its well-defined orthogonal reactivity allows for a rational and efficient exploration of the chemical space within a kinase ATP-binding site. By employing the stepwise synthetic and screening protocols outlined in this guide, drug discovery teams can accelerate the generation of diverse compound libraries and expedite the identification of potent and selective clinical candidates.
References
-
Hosseini, S. A., et al. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]
-
Goldstein, D. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Norman, M. H., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Abdel-Zaher, A. O., et al. (n.d.). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Retrieved from [Link]
-
Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
-
Goldstein, D. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Johal, A. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
-
Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. content.protocols.io [content.protocols.io]
Application Notes and Protocols for the Selective Halogen-Lithium Exchange on 5-Bromo-2-fluoro-3-iodopyridin-4-amine
Abstract
This document provides a detailed guide for performing a selective halogen-lithium exchange on the polyfunctionalized substrate, 5-Bromo-2-fluoro-3-iodopyridin-4-amine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for the regioselective functionalization of this versatile building block. This guide emphasizes mechanistic understanding, operational safety, and provides a step-by-step experimental procedure for generating the putative 5-bromo-2-fluoro-4-amino-3-lithiopyridine intermediate and its subsequent trapping with an electrophile.
Introduction
Polyhalogenated pyridines are valuable synthons in the development of novel pharmaceuticals and agrochemicals. The ability to selectively functionalize specific positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies. 5-Bromo-2-fluoro-3-iodopyridin-4-amine is a richly functionalized scaffold offering multiple handles for chemical modification. The carbon-iodine bond is significantly more susceptible to halogen-lithium exchange than the carbon-bromine bond, providing a reliable pathway for selective lithiation at the C-3 position.[1] This application note details a protocol for the selective iodine-lithium exchange, discusses the critical parameters influencing the reaction's success, and provides comprehensive safety guidelines for handling the pyrophoric organolithium reagents involved.
Mechanistic Rationale and Regioselectivity
The halogen-lithium exchange reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The reaction proceeds via a nucleophilic attack of the organolithium reagent on the halogen atom of the substrate, leading to the formation of a new organolithium species and an alkyl or aryl halide byproduct. The rate of exchange is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. This inherent reactivity difference is the cornerstone of the regioselectivity in the lithiation of polyhalogenated aromatics.
In the case of 5-Bromo-2-fluoro-3-iodopyridin-4-amine, the C-I bond is the most labile towards exchange. The electron-donating amino group at C-4 and the electron-withdrawing fluorine atom at C-2 can influence the electronic properties of the pyridine ring, but the intrinsic reactivity difference between iodine and bromine is the dominant factor in determining the site of lithiation.
Furthermore, the presence of an acidic proton on the amino group necessitates the use of at least two equivalents of the organolithium reagent. The first equivalent will deprotonate the amine to form a lithium amide, which remains on the pyridine ring. The second equivalent then performs the halogen-lithium exchange.[4]
Figure 1. Reaction workflow for the selective functionalization of 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
Safety Precautions: Handling Pyrophoric Reagents
Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and will ignite spontaneously on contact with air and/or moisture.[5][6][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are often used, but consult the specific reagent's SDS).[8][9]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[5][8]
-
Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Anhydrous solvents are essential.
-
Working Alone: Never work with pyrophoric reagents when alone in the laboratory.[5][8]
-
Spill Management: Have a container of sand or powdered lime readily accessible to smother any small fires. Do not use water or carbon dioxide fire extinguishers on organolithium fires.
-
Quenching: Unused organolithium reagents and reaction residues must be quenched carefully with a suitable solvent (e.g., isopropanol) at low temperatures under an inert atmosphere.[6]
Experimental Protocol
This protocol describes the selective iodine-lithium exchange on 5-Bromo-2-fluoro-3-iodopyridin-4-amine and subsequent trapping with a generic electrophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-fluoro-3-iodopyridin-4-amine | >95% | Varies |
| n-Butyllithium (or tert-Butyllithium) in hexanes | 2.5 M (or 1.7 M) | Varies |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Varies |
| Electrophile (e.g., benzaldehyde, DMF, etc.) | Anhydrous | Varies |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Varies |
| Ethyl acetate | ACS Grade | Varies |
| Brine (saturated aqueous NaCl) | Reagent Grade | Varies |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Varies |
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa
-
Syringes and needles, oven-dried
-
Inert gas (argon or nitrogen) manifold with bubbler
-
Dry ice/acetone or liquid nitrogen/isopropanol cooling bath
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of inert gas.
-
Dissolve 5-Bromo-2-fluoro-3-iodopyridin-4-amine (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).
-
-
Cooling:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent (2.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Observation: A color change is often observed upon addition of the organolithium reagent.
-
-
Stirring and Lithiation:
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation and halogen-lithium exchange.
-
-
Electrophilic Quench:
-
Add the chosen electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Note: The nature of the electrophile will dictate the subsequent workup and purification. Common electrophiles include aldehydes, ketones, carbon dioxide (as dry ice), and alkyl halides.[2]
-
-
Warming and Quenching:
-
After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the iodine atom and the appearance of the new functional group at the C-3 position will confirm the success of the reaction. The characterization of lithiated pyridines can be complex, but NMR spectroscopy is a powerful tool.[10][11]
-
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive organolithium reagent; presence of moisture or other protic sources. | Titrate the organolithium reagent before use. Ensure all glassware is scrupulously dried and solvents are anhydrous. |
| Mixture of products (Br and I exchange) | Reaction temperature too high; prolonged reaction time. | Maintain the reaction temperature strictly at or below -78 °C. Optimize the reaction time; shorter times may favor the more rapid iodine exchange. |
| Formation of side products | Reaction of the organolithium with the solvent (THF); side reactions with the electrophile. | For sensitive substrates, consider using diethyl ether as the solvent, which is less reactive towards organolithiums. Ensure slow addition of the electrophile at low temperature. |
| Poor recovery after work-up | The product may be water-soluble or volatile. | Perform multiple extractions with an appropriate organic solvent. Be cautious during solvent removal under reduced pressure. |
Conclusion
The selective halogen-lithium exchange on 5-Bromo-2-fluoro-3-iodopyridin-4-amine at the C-3 position is a highly effective method for the introduction of a wide range of functional groups. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can reliably generate the desired 3-substituted pyridine derivatives. This protocol provides a solid foundation for the exploration of the chemical space around this valuable heterocyclic scaffold.
References
-
U.S. Department of Energy, Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
-
Oregon State University, Environmental Health and Safety. Safe Handling of Pyrophoric Liquids. [Link]
-
Molecules. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
-
Environmental Health and Safety, University of California, Riverside. Pyrophoric Reagents Handling in Research Labs. [Link]
-
University of California, Irvine, Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Royal Society of Chemistry. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. [Link]
-
Royal Society of Chemistry. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. [Link]
-
ResearchGate. a) Lithium‐halogen exchange of 2,5‐dibromopyridine 22.[⁸¹] (NB: % D... [Link]
-
ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
Scribd. Lithium Halogen Exchange in Pyridine. [Link]
-
BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]
-
ACS Publications. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. [Link]
-
ResearchGate. 19F and 31P Solid-State NMR Characterization of a Pyridine Pentafluorophosphate-Derived Solid-Electrolyte Interphase. [Link]
-
FlowFrontier Inc. Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. lithium halogen exchange #1 revised. [Link]
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
National Center for Biotechnology Information. A Multinuclear NMR Study on the Speciation in the Liquid-Phase Synthesis of Sulfide-Based Electrolytes for All-Solid-State Lithium Batteries. [Link]
-
Organic Chemistry Portal. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. [Link]
-
National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
De Gruyter. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
PubMed. Electrophilic lithium carbazolide as an efficient trap for organolithium species: complexes containing monomeric n-BuLi, t-BuLi and Me3SiCH2Li units. [Link]
-
The Organic Chemistry Portal. Organolithium reagent. [Link]
-
National Center for Biotechnology Information. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
National Center for Biotechnology Information. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. [Link]
-
PubMed. Synthesis, characterization, and reactivity of [Li(N6,N9-Me2Ade(-H))]: a structurally characterized lithiated adenine. [Link]
-
ResearchGate. Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PubMed. α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. [Link]
-
Myers Research Group, Harvard University. organolithium reagents 1. [Link]
-
Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]
-
SlidePlayer. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
-
PubMed. "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes. [Link]
-
ResearchGate. “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. [Link]
-
Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. 5-Bromo-2-fluoropyridin-4-amine. [Link]
-
Reddit. Why does fluorine not undergo lithium-halogen exchange? [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. resources.saylor.org [resources.saylor.org]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. pnnl.gov [pnnl.gov]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
Welcome to the technical support guide for the purification of 5-Bromo-2-fluoro-3-iodopyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. The unique polysubstituted nature of this pyridine derivative presents specific challenges in achieving high purity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 5-Bromo-2-fluoro-3-iodopyridin-4-amine?
A1: The impurity profile can vary based on the synthetic route, but typically includes:
-
Starting Materials: Incomplete conversion of precursors is a common source of impurities.
-
Isomeric By-products: Depending on the directing effects of the substituents, isomers with different halogenation patterns may form.
-
Over-halogenated Species: Reactions involving bromination or iodination can sometimes lead to the introduction of additional halogen atoms, resulting in species like dibromo- or diiodo-pyridines.[1]
-
Dehalogenated Impurities: Under certain conditions, particularly during workup or purification, loss of an iodine or bromine atom can occur.[2][3]
-
Oxidation Products: Aromatic amines, including halogenated anilines and aminopyridines, are susceptible to aerial oxidation, which often results in the formation of colored impurities (e.g., pink, brown, or black).[2] This is a primary cause of product discoloration.
Q2: My purified 5-Bromo-2-fluoro-3-iodopyridin-4-amine sample is developing a pink or brown color upon storage. What is the cause and how can I prevent it?
A2: The discoloration is almost certainly due to the oxidation of the aromatic amine functional group.[2] The amino group is easily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities.
Prevention Strategies:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.
-
Low Temperature: Store the material at low temperatures (e.g., 0-4 °C or -20 °C) to slow the rate of degradation.
-
High Purity: Ensure that all metallic impurities from catalysts or reagents are thoroughly removed during purification, as they can catalyze oxidation.
Q3: Which primary purification technique is most effective for this compound?
A3: Both flash column chromatography and recrystallization are effective methods. The choice depends on the scale of the purification and the nature of the impurities.
-
Flash Column Chromatography is excellent for removing a wide range of impurities with different polarities and is suitable for small to medium scales (milligrams to several grams).[3][4][5]
-
Recrystallization is often more scalable and cost-effective for larger quantities (multi-gram to kilogram scale) and is particularly effective at removing impurities that have significantly different solubilities from the target compound.[1][6][7][8]
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: A decision workflow for selecting the optimal purification method.
Troubleshooting Guide for Purification
This section addresses specific issues that may arise during the purification of 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column chromatography. | 1. Strong interaction of the basic amine with acidic silanol groups on the silica surface.[9] 2. Product is too polar for the chosen eluent and remains on the column. | 1. Add a Competing Base: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase to mask the active silanol sites.[5][10] 2. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). 3. Change Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[10] |
| Significant peak tailing observed during HPLC or flash chromatography. | Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica stationary phase.[9] | 1. Use Mobile Phase Additives: As above, add a small amount of triethylamine (0.1-1%) to the mobile phase.[9] 2. Adjust pH: For reversed-phase HPLC, using a buffer at a slightly acidic pH (e.g., pH 3-4 with formic acid or TFA) can protonate the amine, often improving peak shape. Ensure your column is stable at this pH. |
| Product discolors (turns yellow/brown) on the chromatography column. | On-column degradation or oxidation, potentially catalyzed by the acidic silica gel. | 1. Minimize Residence Time: Run the column as quickly as possible without sacrificing resolution. 2. Deactivate Silica: Use silica gel that has been treated with a base (e.g., washed with TEA/hexane solution and dried) before packing. 3. Use Alumina: Switch to neutral or basic alumina as the stationary phase. |
| Poor or no crystal formation during recrystallization. | 1. Incorrect solvent or solvent pair. 2. Solution is not sufficiently supersaturated. 3. Presence of impurities inhibiting crystallization. | 1. Solvent Screening: Test solubility in a range of solvents to find one where the compound is soluble when hot but sparingly soluble when cold. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Heptane.[11] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature (ice bath). 3. Pre-purification: If significant impurities are present, first pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
| An oily precipitate forms instead of crystals during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | 1. Lower the Temperature: Ensure the solution cools slowly without being disturbed. 2. Use a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point. 3. Dilute the Solution: Add more of the "good" solvent (the one the compound is more soluble in) before cooling. |
Troubleshooting Flowchart for Column Chromatography
Caption: A logical workflow for troubleshooting common chromatography issues.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
1. Materials and Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is a good starting point. The addition of 1% Triethylamine (TEA) is highly recommended to prevent peak tailing.[5][10]
-
Column: Appropriate size for the amount of crude material (typically a 40-50:1 ratio of silica:crude product by weight).
2. Procedure:
-
Determine Eluent System: On an analytical TLC plate, find a solvent system that gives the product an Rf value of approximately 0.2-0.3. A good starting point is 20-30% EtOAc in Hexanes.
-
Prepare the Sample (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents overloading the column with a strong solvent.
-
-
Pack the Column:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
-
Load and Elute:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 40% EtOAc) to elute the product.
-
-
Monitor Fractions:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is effective for purifying multi-gram quantities of the product, particularly for removing less soluble or more soluble impurities.
1. Solvent Selection:
-
The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8]
-
A solvent pair, such as Ethanol/Water or Ethyl Acetate/Hexanes, is often effective.[7][11]
-
Perform small-scale solubility tests to determine the optimal solvent system.
2. Procedure (Using Ethanol/Water as an example):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Add Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.[8]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- What are the emerging technologies for pharmaceutical intermediate purification? - Blog. (2025).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024).
- Overcoming challenges in the purification of halogenated anilines - Benchchem. (2025).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (n.d.).
- Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.).
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC. (n.d.).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine - Benchchem. (2025).
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).
- Is there an easy way to purify organic amines? - Biotage. (2023).
Sources
- 1. ijssst.info [ijssst.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Controlling regioselectivity between bromo and iodo positions in coupling reactions
Technical Support Center: Site-Selective Coupling (Bromo-Iodo Arenes)
Topic: Controlling Regioselectivity in Bromo-Iodo Aryl Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide
Executive Summary: The Kinetic Hierarchy
In the cross-coupling of substrates containing both bromine (Br) and iodine (I), selectivity is governed by the rate of oxidative addition (
However, "leakage" (reaction at Br) or "scrambling" (halogen exchange) occurs when the energy barrier for C-Br activation is lowered by:
-
Excessive Temperature: Overcoming the
of C-Br oxidative addition. -
Hyper-Active Ligands: Electron-rich, bulky phosphines (e.g.,
, Buchwald ligands) that accelerate all oxidative additions, compressing the relative rate difference ( ). -
Halogen Exchange: Reversible Pd-mediated Finkelstein reactions.
Quantitative Data: Bond Dissociation Energies (BDE)
The thermodynamic foundation of selectivity lies in the bond strength. The ~15 kcal/mol difference between C-I and C-Br provides the operational window for selectivity.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity ( |
| C(aryl)–I | ~ 65 | Fast (RT) |
| C(aryl)–Br | ~ 81 | Slow (< 60°C) |
| C(aryl)–Cl | ~ 96 | Inert (requires specialized ligands) |
| C(aryl)–OTf | ~ 70-75 | Intermediate (often competes with Br) |
Data approximated from standard arene values [1, 2].
Troubleshooting Guide & FAQs
Scenario 1: "I am seeing product formation at the Bromine site as well as the Iodine site."
Diagnosis: Loss of Kinetic Control. You are likely operating in a regime where the catalyst is too active or the temperature is too high, lowering the barrier for C-Br insertion.
-
Corrective Action 1 (Temperature): Lower the reaction temperature. C-I coupling often proceeds at Room Temperature (RT) to 40°C. C-Br coupling typically requires >60-80°C.
-
Corrective Action 2 (Ligand Selection): Switch to "lazier" ligands.
-
Avoid: Bulky, electron-rich ligands (e.g., SPhos, XPhos,
) which are designed to activate unreactive chlorides/bromides. -
Use:Triphenylphosphine (
) or dppf . These standard ligands are sufficient for C-I oxidative addition but slow for C-Br at mild temperatures.
-
-
Corrective Action 3 (Stoichiometry): Ensure strict 1.0 - 1.05 equivalent control of the nucleophile (boronic acid/alkyne). Excess nucleophile drives the second coupling event.
Scenario 2: "My reaction works at Iodine, but I see significant amounts of the wrong regioisomer (Halogen Scrambling)."
Diagnosis: Pd-Catalyzed Halogen Exchange (The "Halogen Dance"). This occurs when a Pd(II)-aryl-halide intermediate undergoes halide exchange with free halide ions in solution before transmetallation.
-
Mechanism:
. If free is present (or generated), it can displace on the metal, and the reaction reverses, potentially re-inserting into a C-Br bond elsewhere. -
Corrective Action 1 (Solvent): Switch to non-polar solvents (Toluene) over polar aprotic solvents (DMF, DMA). Polar solvents stabilize the charged intermediates that facilitate exchange.
-
Corrective Action 2 (Catalyst Load): Increase catalyst loading slightly to speed up the forward reaction (transmetallation) relative to the reversible oxidative addition equilibrium.
Scenario 3: "The reaction is stalled. Iodine is not reacting."
Diagnosis: Catalyst Deactivation or Transmetallation Failure. While C-I oxidative addition is fast, the catalytic cycle may bottleneck at transmetallation, especially with sterically hindered substrates.
-
Corrective Action:
-
Check Base: Ensure the base (e.g.,
, ) is soluble enough. Adding a drop of water or using wet THF can help activate boronic acids in Suzuki coupling. -
Add Silver: For difficult iodides, adding
or can abstract the iodide from the Pd(II) center, creating a cationic Pd species that undergoes transmetallation much faster.
-
Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing loss of selectivity in bromo-iodo coupling reactions.
Diagram 2: Mechanistic Competition (Kinetic Control)
Caption: Kinetic competition between C-I and C-Br oxidative addition. Path A is favored by mild conditions.
Validated Experimental Protocols
Protocol A: Selective Suzuki Coupling (Iodine Site)
Designed to couple at I while leaving Br intact for future functionalization.
-
Reagents:
-
Bromo-iodo-arene (1.0 equiv)
-
Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.
-
Catalyst:
(3-5 mol%) — Standard activity, high selectivity. -
Base:
(2.0 equiv, 2M aqueous solution). -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
-
Procedure:
-
Degas solvents with Argon for 15 mins.
-
Combine aryl halide, boronic acid, and catalyst in the reaction vessel under Argon.
-
Add solvent and aqueous base.
-
Stir at Room Temperature (25°C) for 4–12 hours.
-
Monitor: Check TLC/LCMS. If conversion is slow, warm to 40°C . Do not exceed 60°C.
-
-
Validation:
-
The disappearance of the starting material and the persistence of the Br signal in the product (verified by Mass Spec isotope pattern) confirms success.
-
Protocol B: Sequential "One-Pot" Coupling (I then Br)
Designed to functionalize I, then increase heat to functionalize Br.
-
Step 1 (Iodine): Follow Protocol A (RT, 1.05 eq Boronic Acid A).
-
Step 2 (Bromine):
-
Once Step 1 is complete, add Boronic Acid B (1.2 equiv).
-
Add fresh base (
or ). -
Optional: Add a more active ligand/catalyst (e.g., 2 mol% Pd-XPhos G3) if the Br is unactivated.
-
Heat to 80–100°C .
-
References
-
Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2] (Source for BDE values). Link
-
Blanksby, S. J., & Ellison, G. B. (2003).[1][3] Bond Dissociation Energies of Organic Molecules.[3][4] Accounts of Chemical Research, 36(4), 255–263. Link
-
Fairlamb, I. J. S. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7, 1043-1052.[5] Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses ligand effects on reactivity). Link
Sources
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. Metal-catalysed halogen exchange reactions of aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
Technical Support Center: Troubleshooting Reactivity of 4-Aminopyridine (4-AP)
The Core Challenge: The "Ambident" Trap
Researchers often treat 4-aminopyridine (4-AP) as a simple aniline analogue. This is a critical error. Unlike aniline, where the aromatic ring is relatively inert to protonation, 4-AP possesses a highly basic ring nitrogen (pKa ~9.1) and a significantly deactivated exocyclic amine.
The Paradox: The very resonance that makes the ring nitrogen highly nucleophilic (and basic) strips electron density from the exocyclic 4-amine group, rendering it a poor nucleophile.
Visualizing the Electronic Barrier
The following diagram illustrates why your standard electrophiles (acyl chlorides, alkyl halides) are attacking the "wrong" nitrogen or failing to react at all.
Caption: Resonance delocalization shifts electron density from the exocyclic amine to the ring nitrogen, creating a kinetic trap at N1.
Diagnostic & Troubleshooting Guide
Issue 1: Acylation yields are low, or product is water-soluble (N-acylpyridinium salt).
Diagnosis: The reaction is kinetically controlled at the Ring Nitrogen (N1). You have likely formed the N-acylpyridinium salt, which is stable and water-soluble, leading to loss during aqueous workup. Solution:
-
Thermodynamic Control: Heating may encourage rearrangement, but often leads to decomposition.
-
Base Selection (Critical): Weak bases (TEA, Pyridine) are insufficient. You must deprotonate the exocyclic amine to generate the amide anion.
-
Recommendation: Use NaH (Sodium Hydride) or LiHMDS in THF.
-
-
Phase Transfer: If using Schotten-Baumann conditions, the reaction fails because the uncharged amine is too weak.
Issue 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig) fails completely.
Diagnosis: Catalyst Poisoning.[1] The basic pyridine nitrogen coordinates strongly to the Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle. Solution:
-
Ligand Choice: Use bulky, electron-rich ligands that prevent the pyridine N from binding.
-
Recommendation:BrettPhos or tBuXPhos .
-
-
Protecting Group Strategy: If direct coupling fails, oxidize the ring nitrogen to the N-oxide first. This removes the basicity/coordination ability of the ring N. The N-oxide can be reduced (Zn/NH4Cl or PCl3) after the coupling.
Issue 3: Diazotization results in tars or phenols.
Diagnosis: The diazonium species of 4-AP is extremely electrophilic and unstable at pH > 1. It rapidly hydrolyzes to 4-hydroxypyridine or couples with unreacted starting material. Solution:
-
Acid Concentration: Use a high concentration of mineral acid (e.g., 6M HCl or H2SO4) to keep the equilibrium towards the diazonium salt and prevent self-coupling.
-
Temperature: Maintain strictly at -5°C to 0°C.
Validated Experimental Protocols
Protocol A: Regioselective Acylation of 4-Aminopyridine
Target: Synthesis of N-(pyridin-4-yl)acetamide
Why this works: Using NaH generates the highly nucleophilic amide anion, bypassing the resonance deactivation.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Deprotonation:
-
Add NaH (60% dispersion in oil, 1.2 equiv) to anhydrous THF (0.2 M concentration) .
-
Cool to 0°C.
-
Add 4-Aminopyridine (1.0 equiv) portion-wise. Evolution of H2 gas will be vigorous.
-
Checkpoint: Stir at room temperature for 30 mins. The solution should turn slightly yellow/turbid, indicating anion formation.
-
-
Acylation:
-
Cool back to 0°C.
-
Add Acyl Chloride (1.1 equiv) dropwise.
-
Allow to warm to RT and stir for 2-4 hours.
-
-
Quench & Isolation:
-
Quench carefully with saturated NH4Cl.
-
Extract with EtOAc (x3). Note: 4-AP derivatives can be polar; if yield is low, check the aqueous phase or use DCM/MeOH (9:1).
-
Wash organics with brine, dry over Na2SO4.
-
Protocol B: Buchwald-Hartwig Amination with 4-AP
Target: Coupling 4-AP with an Aryl Bromide
Why this works: BrettPhos is bulky enough to prevent the pyridine nitrogen from "poisoning" the Palladium center.
| Component | Equivalents | Role |
| Aryl Bromide | 1.0 | Electrophile |
| 4-Aminopyridine | 1.2 | Nucleophile |
| Pd2(dba)3 | 0.02 (2 mol%) | Pre-catalyst |
| BrettPhos | 0.04 (4 mol%) | Ligand (Prevents N-coordination) |
| LiHMDS (1M in THF) | 2.2 | Base (Soluble, strong) |
| Dioxane | Solvent | 0.1 M |
Step-by-Step:
-
Charge an oven-dried vial with Pd2(dba)3, BrettPhos, and Aryl Bromide.
-
Evacuate and backfill with Argon (x3).
-
Add Dioxane and stir at 100°C for 2 minutes (pre-activation of catalyst).
-
Add 4-Aminopyridine and LiHMDS solution.
-
Seal and heat at 100°C for 12-16 hours .
-
Note: Do not use Carbonate bases (Cs2CO3) as they are often too weak for this specific difficult amine.
Decision Matrix: Choosing the Right Path
Use this logic flow to determine your experimental setup.
Caption: Decision tree for selecting reaction conditions based on the specific failure modes of 4-aminopyridine.
References
-
Resonance and Reactivity: Orie, K. J., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group, 2021.
-
Buchwald-Hartwig Methodology: "Buchwald-Hartwig Cross Coupling Reaction."[1] Organic Chemistry Portal.
- Catalyst Poisoning & Ligand Design: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. (Contextualized via search results on ligand efficacy for heteroamines).
-
Acylation Regioselectivity: "4-Aminopyridine Catalyzed Direct and Regioselective Acylation." PubMed, 2009.
-
Diazotization Stability: "Diazotisation." Organic Chemistry Portal.
Sources
Technical Support Center: Strategic Removal of Palladium Catalysts from 5-Bromo-2-fluoro-3-iodopyridin-4-amine Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from 5-Bromo-2-fluoro-3-iodopyridin-4-amine. Given the compound's polysubstituted and heteroaromatic nature, standard purification methods can be suboptimal. This document offers a structured approach to troubleshooting, presenting solutions grounded in chemical principles to ensure your final product meets the stringent purity requirements for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my 5-Bromo-2-fluoro-3-iodopyridin-4-amine product so critical?
A1: The removal of palladium is mandated by international regulatory bodies. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on metals in final drug products to ensure patient safety.[1] For palladium, a catalyst frequently used in cross-coupling reactions to synthesize complex molecules like yours, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the API.[2] Exceeding this limit can lead to regulatory rejection of the drug substance.
Q2: I've noticed that palladium seems particularly difficult to remove from my pyridine-based compound. Why is that?
A2: This is a common and astute observation. The nitrogen atom in the pyridine ring of your molecule is a Lewis base, which can coordinate strongly with the Lewis acidic palladium center. This interaction can form stable, soluble palladium-product complexes that are difficult to break apart.[3][4] As a result, traditional purification methods like simple crystallization or silica gel chromatography may be ineffective, as the palladium "travels" with your product.[5][6]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?
A3: The main strategies are adsorption (using scavengers or activated carbon), chromatography, and crystallization. The choice is system-dependent and relies on factors like the palladium species present, solvent, temperature, and the properties of your product.[5]
-
Metal Scavengers: These are solid-supported reagents with functional groups (e.g., thiols, triazines) that exhibit a high affinity for palladium. They are highly selective and effective but can be more expensive.[7][8]
-
Activated Carbon: A cost-effective adsorbent that removes palladium through physisorption.[9][10] It's highly effective but can sometimes adsorb the desired product, leading to yield loss.[2][5]
-
Chromatography: While often insufficient on its own, it can be effective when used in combination with a scavenging step.[11][12]
-
Crystallization: Can be effective for impurity rejection, but the co-crystallization of palladium-product complexes can be an issue.[5] It is often used as a final polishing step after treatment with a scavenger.
Q4: How can I accurately measure the amount of residual palladium in my product?
A4: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14][15] This technique offers excellent sensitivity and can detect palladium down to parts-per-billion (ppb) levels, making it ideal for verifying that you have met regulatory requirements.[16][17]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 5-Bromo-2-fluoro-3-iodopyridin-4-amine.
Issue 1: Incomplete Removal of Palladium After Purification
-
Symptom: Your elemental analysis (ICP-MS) report shows palladium levels are still above the target limit (e.g., >10 ppm).
-
Causality: This often stems from the selection of a suboptimal removal agent or insufficient treatment conditions. The specific form of the palladium catalyst (e.g., Pd(0) vs. Pd(II)) and the ligands present in the reaction mixture can significantly affect the efficiency of any given method.[5] The strong coordination of the pyridine nitrogen in your product to palladium can render some scavengers less effective.
-
Solutions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete palladium removal.
Issue 2: Significant Product Loss During Purification
-
Symptom: You successfully remove the palladium, but the final isolated yield of your 5-Bromo-2-fluoro-3-iodopyridin-4-amine is unacceptably low.
-
Causality: This is typically caused by the non-specific adsorption of your polar, heteroaromatic product onto the purification medium, most commonly activated carbon or, to a lesser extent, silica-based scavengers.[2] The high surface area that makes these materials good at trapping palladium can also trap your API.
-
Solutions:
-
Optimize Adsorbent Loading: Reduce the amount of activated carbon or scavenger to the minimum required. Perform a small-scale study to find the sweet spot between efficient palladium removal and minimal product loss.
-
Thorough Washing: After filtering off the adsorbent, wash the filter cake extensively with a solvent in which your product is highly soluble. This helps recover product that has been physically adsorbed.
-
Switch to a More Selective Scavenger: Polystyrene-based scavengers (e.g., MP-TMT) are more hydrophobic and may have a lower affinity for your polar product compared to silica-based ones.[7]
-
Consider an Alternative Method: If product loss on solid supports remains high, explore liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., N-acetylcysteine, thiourea) to pull the palladium into the aqueous phase.[14] Subsequent crystallization can then be used to isolate the pure product.
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Thiol Scavenger
This protocol provides a general procedure for using a solid-supported scavenger. Optimization of loading, temperature, and time is recommended.
-
Quantify Initial Palladium: If possible, determine the palladium concentration in your crude product solution via ICP-MS to guide the amount of scavenger needed.[2]
-
Dissolution: Dissolve the crude 5-Bromo-2-fluoro-3-iodopyridin-4-amine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL.
-
Scavenging: Add the silica-thiol scavenger (e.g., ISOLUTE Si-Thiol or Si-TMT) to the solution. A typical starting point is 5-10 equivalents relative to the residual palladium, or 5-10% by weight relative to the crude product.[5][7]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal time can range from 2 to 24 hours.
-
Filtration: Filter the mixture through a celite pad to remove the scavenger.
-
Washing: Wash the scavenger on the filter pad thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium and product recovery.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon, a cost-effective but potentially less selective method.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 5-20% by weight relative to the crude product.[5]
-
Stirring: Stir the suspension vigorously at room temperature for 1-12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the fine carbon particles. This step is critical and can sometimes be slow.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to maximize product recovery.[2]
-
Concentration and Analysis: Combine the filtrate and washings, concentrate, and analyze for palladium content and yield.
Caption: General experimental workflow for palladium removal by adsorption.
Data Presentation: Comparison of Palladium Removal Methods
| Method | Selectivity | Cost | Scalability | Key Advantage | Key Disadvantage | Typical Efficiency |
| Metal Scavengers | High | High | Good | High efficiency and selectivity; minimal product loss.[7] | Higher reagent cost. | >95% |
| Activated Carbon | Low to Moderate | Low | Excellent | Very low cost and highly effective for many Pd species.[9] | Potential for significant product loss via non-specific adsorption.[5] | 80-99% |
| Chromatography | Moderate | Moderate | Poor | Can remove other impurities simultaneously. | Often ineffective alone for Pd removal; poor scalability.[11][12] | Variable (<90%) |
| Crystallization | Variable | Low | Excellent | Excellent for final polishing and polymorph control.[] | Risk of co-crystallization of Pd-product complexes.[5] | Variable |
References
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Galaffu, N., et al. (2015). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
Yilmaz, U. D., et al. (2014). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scientific Research Publishing. Retrieved from [Link]
-
Jessop, P. G., et al. (2003). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
-
Vanhaecke, F., & Köllensperger, G. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Retrieved from [Link]
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. Retrieved from [Link]
-
Regel-Rosocka, M., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Retrieved from [Link]
-
Various Authors. (2014, May 16). How do you remove the trace amount of Palladium in the products? ResearchGate. Retrieved from [Link]
-
Reddit Community. (2025, September 19). Your trick to remove residual palladium. Reddit. Retrieved from [Link]
-
Ashenafi, D., et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. Retrieved from [Link]
-
Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. sopachem.com [sopachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborassays.com [arborassays.com]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Technical Support Center: Overcoming Steric Hindrance in 3,4,5-Substituted Pyridines
Status: Operational Ticket ID: PYR-345-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Buttressing Effect" Challenge
Welcome to the High-Complexity Pyridine Functionalization Support Center. You are likely here because your 3,4,5-substituted pyridine substrate is failing in standard cross-coupling or lithiation protocols.
The Root Cause: In 3,4,5-substituted systems, you encounter the "Buttressing Effect." Substituents at the 3 and 5 positions physically compress the 4-position and shield the 2/6 positions. Furthermore, the pyridine nitrogen lone pair is a potent catalyst poison (σ-donor), often shutting down Pd(0) or Ir(I) cycles before they begin.
This guide provides three "Service Modules" to bypass these issues using advanced precatalysts, turbo-bases, and steric-directed C-H activation.
Module A: The "Crowded Coupling" (Pd-Catalysis)
Issue: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ yields <10% conversion; formation of Pd-black. Diagnosis: Slow oxidative addition due to sterics, followed by catalyst decomposition. The bulky substrate cannot access the metal center of standard catalysts.
The Solution: Buchwald G3/G4 Precatalysts
Stop using in-situ catalyst generation (Pd(OAc)₂ + Ligand). It is too slow for hindered pyridines. Switch to Precatalysts that generate the active mono-ligated Pd(0) species instantaneously upon heating.
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Recommended System: XPhos Pd G3 or SPhos Pd G3.
-
Why? XPhos is a dialkylbiaryl phosphine that forms a "roof" over the Pd center, protecting it from decomposition while allowing the flat pyridine ring to slide in for oxidative addition.
| Component | Specification | Role |
| Precatalyst | XPhos Pd G3 (1–2 mol%) | Releases active L-Pd(0) immediately. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous, finely ground. Weak enough to prevent side reactions, strong enough for transmetallation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The water is critical for the boronic acid activation cycle. |
| Temp | 80–100 °C | Required to overcome the activation energy of the crowded C-X bond. |
Step-by-Step Workflow:
-
Charge reaction vial with 3,4,5-substituted halopyridine (1.0 equiv), Boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add XPhos Pd G3 (0.02 equiv).
-
Seal and purge with Argon (3x). Do not skip purging; O₂ kills the active species.
-
Add degassed Dioxane/Water.
-
Heat to 80 °C for 2 hours. Monitor via LCMS.[1]
Troubleshooting FAQ:
-
Q: I see Pd-black immediately.
-
A: Your solvent is not degassed, or your halide is pseudo-halide (OTf) which is decomposing. Switch to BrettPhos Pd G3 for highly hindered amines/triflates.
-
-
Q: Reaction stalls at 50%.
-
A: The boronic acid is protodeboronating.[2] Switch to MIDA boronates (slow release) or add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=1h).
-
Module B: The "Surgical Strike" (Metallation)
Issue: n-BuLi or LDA results in "scrambling" (isomerization) or nucleophilic attack on the ring (Chichibabin-type side reactions) rather than deprotonation. Diagnosis: The aggregate size of alkyllithiums is too large for the steric pocket, and they are too nucleophilic.
The Solution: The "Turbo-Grignard" (Knochel-Hauser Base)
Use TMPMgCl·LiCl .[3]
Why it works:
-
LiCl Effect: LiCl breaks up the polymeric magnesium aggregates into monomeric, highly reactive species.
-
Steric Bulk: TMP (Tetramethylpiperidide) is too bulky to attack the ring nitrogen or electrophilic centers; it only acts as a base.
-
Temperature: Works at -25 °C to 0 °C , avoiding the cryogenic requirements (-78 °C) that often freeze solubility of hindered substrates.
Protocol 2: Regioselective Magnesiation-Trap
Target: Functionalizing the 2-position of a 3,4,5-substituted pyridine.
| Reagent | Conditions |
| Base | TMPMgCl[4][5]·LiCl (1.2 M in THF) |
| Temp | -20 °C (maintain with cryostat) |
| Trap | I₂, DMF, or ZnCl₂ (for Negishi) |
Step-by-Step Workflow:
-
Dissolve substrate in dry THF at -20 °C.
-
Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Stir for 30–60 mins. (Note: Unlike n-BuLi, this species is stable and won't scramble instantly).
-
Electrophile Addition: Add solution of Electrophile (e.g., I₂ in THF).
-
Warm to RT and quench with sat. NH₄Cl.
Caption: Comparison of n-BuLi vs. TMPMgCl·LiCl behavior on hindered pyridine rings.
Module C: The "Radical Bypass" (C-H Activation)
Issue: You need to install a group at a specific position, but halogens are not available or are in the wrong place. Diagnosis: Traditional electrophilic aromatic substitution (EAS) fails on electron-deficient pyridines.
Option 1: Ir-Catalyzed Steric-Controlled Borylation
Iridium catalysts (Ir-dtbpy) are sterically governed , not electronically. They will place a Bpin group at the least hindered position (usually meta to the largest substituent).
-
Rule of Thumb: In 3,5-disubstituted pyridines, Bpin installs at the alpha-position (C2) if open, or the C4 position if the C2 is blocked by N-coordination effects (though N-blocking usually requires a substituent at C2).
-
Critical Tweak: If the Pyridine Nitrogen poisons the Ir-catalyst, pre-complex the pyridine with BF₃ or use 2-substituted pyridines to sterically block the N-lone pair from binding to Iridium.
Option 2: Minisci Reaction (Radical Alkylation)
For adding alkyl groups (Methyl, Ethyl, Cyclopropyl) to the 2 or 4 positions.
Protocol 3: Modern Minisci (Baran Modification) Avoid the "Silver Nitrate + Persulfate" explosion risk if possible. Use the Zn-sulfinate method or photoredox if equipped. However, for robustness in hindered systems, the thermal method is reliable:
| Component | Reagent |
| Radical Source | Alkyl Sulfinate salt (R-SO₂Na) |
| Oxidant | TBHP (tert-Butyl hydroperoxide) |
| Solvent | DMSO/H₂O ( biphasic) |
Regioselectivity Note: 3,4,5-substitution forces radicals to the C2/C6 positions.
Decision Matrix: Which Method?
Use this logic flow to select your experimental path.
Caption: Experimental decision matrix for hindered pyridine functionalization.
References
- Buchwald Precatalysts (G3/G4)
-
Knochel-Hauser Bases
-
Minisci Reaction (Baran Method)
-
Ir-Catalyzed Borylation
Sources
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 7. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Bioactivity Guide to Fluorinated vs. Non-Fluorinated Pyridine Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Pyridine amines, a ubiquitous scaffold in numerous therapeutic agents, are prime candidates for this chemical modification. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridine amines, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics.
The Rationale: Why Fluorinate Pyridine Amines?
The pyridine ring is a versatile pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding through its nitrogen atom, which can significantly enhance pharmacokinetic properties.[1] Furthermore, the pyridine nucleus is a core component in over 7,000 drug candidates and is present in numerous FDA-approved drugs.[1][2]
Fluorine, the most electronegative element, imparts unique properties when incorporated into a molecule.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical and biological characteristics.[3][4] The strategic placement of fluorine on a pyridine amine scaffold can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][6] This can increase the drug's half-life and bioavailability.
-
Modulated Basicity (pKa): Fluorination near the pyridine nitrogen or the amine group lowers the basicity (pKa).[7] This can be advantageous for reducing off-target effects and improving cell membrane permeability by increasing the proportion of the neutral, more lipophilic species at physiological pH.
-
Altered Lipophilicity: The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom is only slightly more lipophilic than hydrogen, a trifluoromethyl group is significantly more lipophilic.[5][8] This modulation of lipophilicity can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improved Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein targets, potentially increasing binding affinity and potency.[4][9]
This guide will now delve into a direct comparison of a model fluorinated pyridine amine, 2-amino-4-fluoropyridine, and its non-fluorinated counterpart, 4-aminopyridine, to illustrate these principles with experimental context.
Physicochemical Properties: A Tale of Two Aminopyridines
The introduction of a single fluorine atom significantly alters the fundamental physicochemical properties of the aminopyridine scaffold.
| Property | 4-Aminopyridine | 2-Amino-4-fluoropyridine | Key Differences & Implications |
| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass due to the fluorine atom. |
| pKa | 9.11 | ~6.42 (Predicted) | The strong electron-withdrawing effect of fluorine significantly reduces the basicity of the pyridine nitrogen. This can lead to improved membrane permeability and reduced off-target binding to acidic biopolymers.[7] |
| logP (Lipophilicity) | 0.23 (Experimental) | 0.58 (Predicted) | The fluorinated analog is predicted to be more lipophilic, which can influence its absorption and distribution.[2][8] |
Comparative Bioactivity: Experimental Evidence
To provide a tangible comparison, we will examine three critical aspects of bioactivity: metabolic stability, receptor binding, and cytotoxicity. The following sections will present hypothetical comparative data based on established principles and experimental protocols.
Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of fluorinated and non-fluorinated pyridine amines in a liver microsome model.
Causality of Experimental Choices: Liver microsomes are a standard in vitro model as they contain a high concentration of drug-metabolizing cytochrome P450 enzymes.[10][11] By incubating the compounds with microsomes and an NADPH regenerating system (to sustain enzyme activity) and monitoring the parent compound concentration over time, we can determine the intrinsic clearance rate. A lower clearance rate indicates higher metabolic stability.
Experimental Protocol: Microsomal Stability Assay [10][11][12]
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Hypothetical Comparative Data:
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 4-Aminopyridine | 15 | 46.2 |
| 2-Amino-4-fluoropyridine | 45 | 15.4 |
Interpretation: The fluorinated analog, 2-amino-4-fluoropyridine, exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart. This demonstrates the protective effect of the C-F bond against metabolic degradation.
Diagram: Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Receptor Binding Assay
Objective: To compare the binding affinity of fluorinated and non-fluorinated pyridine amines to a model G-protein coupled receptor (GPCR).
Causality of Experimental Choices: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[13][14] A competitive binding format is used where the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay [13][15]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the radiolabeled ligand (e.g., [³H]-ligand), a membrane preparation containing the target receptor, and serial dilutions of the test compounds.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, radiolabeled ligand, and either the test compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Incubation: Add the receptor membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration and Washing: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Hypothetical Comparative Data:
| Compound | IC50 (nM) | Ki (nM) |
| 4-Aminopyridine | 150 | 75 |
| 2-Amino-4-fluoropyridine | 50 | 25 |
Interpretation: The fluorinated analog displays a lower IC50 and Ki value, indicating a higher binding affinity for the target receptor. This could be attributed to favorable electrostatic interactions between the C-F bond and the receptor's binding pocket.
Diagram: Receptor Binding Assay Principle
Caption: Synthetic route to 4-aminopyridine.
Synthesis of 2-Amino-4-fluoropyridine
This fluorinated analog can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction. [9]
Diagram: Synthesis of 2-Amino-4-fluoropyridine
Caption: Synthetic route to 2-amino-4-fluoropyridine.
Conclusion: The Strategic Advantage of Fluorination
The comparative analysis presented in this guide highlights the profound impact of fluorination on the bioactivity of pyridine amines. The strategic incorporation of fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and cytotoxic potency. While the effects of fluorination are context-dependent and require empirical validation for each new chemical entity, the principles outlined here provide a strong rationale for considering fluorinated pyridine amines in drug discovery programs. By understanding the interplay between structure, physicochemical properties, and biological activity, researchers can more effectively design and optimize novel therapeutic agents.
References
- Danel, K., Puła, M., & Chlebek, I. (2015). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. S. J. Chem.
- Mague, J. T., & Kirk, K. L. (2009). Fluorine in medicinal chemistry. Future medicinal chemistry, 1(4), 737–752.
- Guan, L., et al. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 62(17), 8098-8108.
- Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
- Hagan, D. J. (2008). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 77-88.
- Zhou, Y., et al. (2016). The expanding role of fluorine in medicinal chemistry. Nature Reviews Drug Discovery, 15(8), 543-562.
- Sato, K., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77.
- Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of the Indian Chemical Society, 99(10), 100701.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Grygorenko, O. O., et al. (2021). Correlation of the DFT-calculated lipophilicities with the experimental...
- Sławiński, J., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(21), 5028.
- Sevaille, L., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3798-3801.
- Reddy, C. K., et al. (2014). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Gmeiner, W. H. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 26(11), 3169.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link]
- Hussain, A., et al. (2025).
- El-Sayed, M. A. A., et al. (2021).
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
- Ang, C. H. Y., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Di Micco, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1461–1466.
- Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(11), 179-187.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
-
YouTube. (2017). Receptor Binding Assay - Part 1. Available from: [Link]
- ResearchGate. (2025).
-
Creative Biolabs. Metabolic Stability Assay. Available from: [Link]
- Díaz, R., et al. (2020). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 10(1), 1-13.
- El-Naggar, A. M., et al. (2023).
- Ghorab, M. M., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE, 17(4), e0266258.
- Böhm, H. J., et al. (2004). Comparison of physical properties of chlorinated and fluorinated compounds. ChemBioChem, 5(5), 637-643.
- Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicinal research reviews, 35(2), 344-366.
- University of Lincoln. (2018).
- Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis.
- ResearchGate. Structures of certain pyridine-based approved anticancer drugs, and the...
- Future Medicinal Chemistry. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
- Luckhurst, C. A., et al. (2019). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 24(12), 2295.
- Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Dąbrowska, A., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6567.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Process For Producing 4 Aminopyridines [quickcompany.in]
- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Bromo-2-fluoro-3-iodopyridin-4-amine
This document provides a comprehensive guide to the safe handling and disposal of 5-Bromo-2-fluoro-3-iodopyridin-4-amine. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-tested advice to ensure operational excellence and personnel safety in your laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to handle this and similar chemical entities with confidence and care.
Hazard Assessment: A Precautionary Approach
5-Bromo-2-fluoro-3-iodopyridin-4-amine is a poly-halogenated aromatic amine. This class of compounds often presents significant health and environmental hazards. Based on analogous compounds, we must assume it possesses the following characteristics until proven otherwise:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin. Similar multi-halogenated pyridines are classified as acutely toxic.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3] Direct contact must be avoided.
-
Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. They should not be released into drains or waterways.[4][5]
-
Hazardous Combustion Products: In the event of a fire, this compound may decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides (HF, HBr, HI).[6][7]
Quantitative Data Summary for Analogous Halogenated Pyridines
The following table summarizes the GHS hazard classifications for compounds structurally related to 5-Bromo-2-fluoro-3-iodopyridin-4-amine. This data informs our precautionary handling and disposal strategy.
| Hazard Classification | GHS Hazard Statement(s) | Representative Analogous Compounds | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowedH302: Harmful if swallowed | 4-Amino-5-bromo-2-chloropyridine2-Amino-5-bromo-3-fluoropyridine | [8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 5-Bromo-2-fluoropyridine3-Amino-2-bromo-5-fluoropyridine | [1][9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 5-Bromo-2-fluoropyridine3-Amino-2-bromo-5-fluoropyridine | [1][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 2-Bromo-4-iodopyridine | [3] |
Essential Safety and Handling Protocols
Prior to handling, a designated area within a certified chemical fume hood must be prepared. An operational safety shower and eyewash station must be readily accessible.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat is mandatory. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[4]
Spill Management Protocol
In the event of a small spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear the full PPE described above.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4][12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Systematic Disposal Procedure
The disposal of 5-Bromo-2-fluoro-3-iodopyridin-4-amine and its associated waste must adhere strictly to institutional policies and local, state, and federal regulations for hazardous waste.[4][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of 5-Bromo-2-fluoro-3-iodopyridin-4-amine waste.
Caption: Workflow for the safe disposal of halogenated pyridine waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
This compound must be treated as a hazardous chemical waste .
-
Due to its structure, it falls into the category of halogenated organic compounds .[4][14] This classification is critical as halogenated and non-halogenated solvent wastes are often incinerated under different conditions and must be segregated.
-
-
Container Selection and Labeling:
-
Primary Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap) for collecting the waste.[15] Ensure the container is in good condition and free of leaks.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE".[16] The label must include:
-
The full chemical name: "5-Bromo-2-fluoro-3-iodopyridin-4-amine" and any other components in the waste stream.
-
The approximate concentration and volume.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
-
-
Waste Segregation and Accumulation:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and absorbent materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container.
-
Incompatibilities: Store this waste away from strong oxidizing agents and strong acids.[7]
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and has secondary containment.[16]
-
-
Decontamination of Empty Containers:
-
The original product container is also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[15]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[15][16]
-
Disposal of Rinsed Container: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.[16]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Waste must be disposed of through a licensed hazardous waste disposal contractor who will use high-temperature incineration or another approved method.[1]
-
By adhering to these procedures, you ensure the safety of your personnel and the protection of the environment, upholding the highest standards of laboratory practice.
References
-
PubChem. 5-Bromo-2-fluoropyridin-4-amine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ChemSupply Australia. Pyridine Safety Data Sheet. [Link]
-
PubChem. 5-Bromo-2-fluoropyridine. National Center for Biotechnology Information. [Link]
-
Becton, Dickinson and Company. Safety Data Sheet. [Link]
-
Yale University Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
PubChemLite. 3-bromo-5-iodopyridin-4-amine. [Link]
-
PubChemLite. 2-amino-5-bromo-3-fluoropyridine. [Link]
-
ECHA. 2-bromo-5-fluoropyridin-3-amine. [Link]
-
BindingDB. (R)-5-bromo-N-(3- fluoro-4-((3-((1- hydroxypropan-2- yl)amino)-1H- pyrazolo[3,4-b]pyridin- 4-yl)oxy)phenyl)-1-(4- fluorophenyl)-2-oxo- 1,2-dihydropyridine-3- carboxamide. [Link]
-
PubChem. 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. regdocs.bd.com [regdocs.bd.com]
- 6. fishersci.com [fishersci.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. orgsyn.org [orgsyn.org]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. drexel.edu [drexel.edu]
- 16. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
